molecular formula C23H21FN2O2 B1162241 5-fluoro PB-22 7-hydroxyquinoline isomer

5-fluoro PB-22 7-hydroxyquinoline isomer

Cat. No.: B1162241
M. Wt: 376.4
InChI Key: JZXVQWGAJSFTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 5-fluoro PB-22 7-hydroxyquinoline isomer is a synthetic regioisomer of the synthetic cannabinoid 5F-PB-22 (also known as 5F-QUPIC), provided as a high-purity analytical reference standard for forensic and research applications . This compound is part of a class of indole-3-carboxylic acid ester derivatives and is structurally characterized by a 7-hydroxyquinoline group attached to the indole core, differing from the 8-hydroxyquinoline moiety found in 5F-PB-22 . The emergence of such positional isomers presents a significant challenge in forensic chemistry, as they are distinct legal entities often not explicitly controlled by drug laws, making their accurate identification crucial . The primary research application of this compound is for use as a reference material in the development and validation of analytical methods to differentiate between various synthetic cannabinoid regioisomers. Studies have demonstrated that while gas chromatography (GC) may struggle to separate all isomers, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can successfully achieve their separation and identification . By comparing the chromatographic retention times and collision-induced dissociation (CID) product ion spectra of this isomer against other quinolinyl and isoquinolinyl isomers, researchers can reliably identify unknown substances detected in forensic casework or herbal product analysis . This product is intended for forensic and research use only. It is not for diagnostic or therapeutic use, nor for human consumption. The physiological, toxicological, and pharmacological properties of this specific isomer are not fully known . Researchers should check their local regulatory status before purchase, as additional restrictions may apply.

Properties

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI

InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-11-10-17-7-6-13-25-21(17)15-18/h2-3,6-11,13,15-16H,1,4-5,12,14H2

InChI Key

JZXVQWGAJSFTPF-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CCCCCF)C4=C3C=CC=C4

Synonyms

quinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structural and Analytical Differentiation of 5-Fluoro PB-22 and its 7-Quinolinyl Isomer

[1]

Executive Summary

The synthetic cannabinoid 5-Fluoro PB-22 (5F-PB-22) represents a significant class of indole-3-carboxylate esters.[1][2][3][4][5][6][7] While the standard psychoactive substance utilizes an 8-quinolinyl ester linkage, regioisomers—specifically the 7-quinolinyl isomer—frequently appear in forensic casework as synthesis impurities, degradation products, or deliberate "designer" modifications intended to evade specific structural legislation.

Differentiation between these isomers is critical because they possess identical molecular weights and elemental formulas (

1

Chemical Architecture & Isomerism[1][6]

The core difference lies in the attachment point of the ester linkage on the quinoline ring system. This positional isomerism fundamentally alters the electronic environment of the molecule and its interaction with biological targets.

Structural Comparison[1][8]
Feature5-Fluoro PB-22 (Standard) 7-Quinolinyl Isomer
IUPAC Name Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylateQuinolin-7-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Ester Linkage C8 position of QuinolineC7 position of Quinoline
Nitrogen Position Ortho to the ester oxygenMeta to the ester oxygen
Electronic Effect Nitrogen lone pair can influence ester stability via field effects.[1]Nitrogen is distal; reduced electronic influence on the carbonyl.[1]
Chelation Potential High (N and O are proximal)Low (N and O are distal)
Visualization of Isomerism

The following diagram illustrates the structural divergence and the resulting fragmentation logic.

IsomerStructurecluster_0Common Core (Indole Moiety)cluster_1Positional Isomerism (Quinoline)Indole1-(5-fluoropentyl)-1H-indole-3-carbonylQ88-Hydroxyquinoline(Nitrogen @ pos 1, Ester @ pos 8)Indole->Q8 Ester Bond(Standard 5F-PB-22)Q77-Hydroxyquinoline(Nitrogen @ pos 1, Ester @ pos 7)Indole->Q7 Ester Bond(7-Isomer)captionFig 1. Structural divergence of 5F-PB-22 isomers based on quinoline substitution.

Analytical Differentiation Protocols

The primary challenge in analyzing these isomers is their identical fragmentation patterns in Electron Ionization (EI) Mass Spectrometry.[1] Both molecules cleave at the ester bond, yielding the same base peak (


The Failure of GC-EI-MS

Warning: Do not rely solely on mass spectral library matching.

  • Observation: Both isomers produce a molecular ion at

    
     376 and a base peak at 
    
    
    144.[1]
  • Risk: The 7-isomer will often be misidentified as 5F-PB-22 if retention time is not strictly calibrated with reference standards.[1]

Recommended Protocol: LC-MS/MS Separation

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the required standard for definitive identification.[1] The isomers can be resolved chromatographically due to differences in polarity caused by the nitrogen position.

Methodology
  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Differentiation Logic
  • Retention Time (RT): The 8-quinolinyl ester (Standard) typically elutes later than the 7-quinolinyl isomer on standard C18 columns due to intramolecular hydrogen bonding (between the quinoline nitrogen and ester oxygen) which slightly masks the polar regions, increasing lipophilicity.

  • MRM Transitions: While precursor/product pairs are similar, the ratio of transition abundances may differ.

    • Target:

      
       (Indole acyl fragment)[1]
      
    • Target:

      
       (Quinoline fragment)[1]
      
Confirmation via 1H-NMR

If sample quantity permits (>1 mg), Proton NMR is the absolute confirmation method.[1]

  • 5F-PB-22 (8-Q): Look for the specific multiplet pattern of the 8-quinoline ring.[1] The proton at C7 (adjacent to the ester) will show a distinct shift compared to the 7-isomer.[1]

  • 7-Isomer: The symmetry and coupling constants of the quinoline protons change significantly.[1] The proton at C8 (between N and the ester) appears as a singlet or distinct doublet that is absent in the 8-substituted standard.[1]

Pharmacological & Toxicological Implications[1][2][4][9][10]

Understanding the biological impact of the 7-isomer is crucial for toxicologists interpreting "unknown" peaks in biological matrices.[1]

Structure-Activity Relationship (SAR)[1]
  • 5F-PB-22 (8-Q): Validated as a potent full agonist at CB1 (

    
     < 1 nM) and CB2 receptors.[1] The 8-quinolinyl moiety mimics the naphthalene ring of JWH-018 but adds a nitrogen atom that may participate in receptor docking via hydrogen bonding.[1]
    
  • 7-Isomer:

    • Binding Affinity: While empirical

      
       data is sparse for the 7-isomer, SAR studies on indole-3-carboxylates suggest that moving the substituent from the 8- to the 7-position generally preserves affinity  but may reduce intrinsic efficacy (potency).[1]
      
    • Receptor Docking: The shift of the nitrogen atom alters the electrostatic potential surface. If the 8-N position is critical for a specific residue interaction in the CB1 binding pocket (e.g., Lys192), the 7-isomer may exhibit lower efficacy.

Metabolic Stability (Hydrolysis)

The primary metabolic pathway for this class is ester hydrolysis by carboxylesterases.[1]

  • 8-Q Ester: The nitrogen at position 1 (ortho to the ester at position 8) can provide steric hindrance or electronic stabilization, potentially slowing hydrolysis relative to other isomers.

  • 7-Q Ester: The ester is more exposed sterically.[1] It is hypothesized to hydrolyze more rapidly in vivo.[1]

    • Result: Faster disappearance of the parent compound in blood/urine.[1]

    • Marker: High levels of 5-fluoropentylindole-3-carboxylic acid (hydrolysis product) relative to the parent drug.[1]

Biological Pathway Diagram[1]

MetabolismParent85F-PB-22 (8-Q)(Active Agonist)EnzymeCarboxylesterases(Liver/Plasma)Parent8->EnzymeParent77-Quinolinyl Isomer(Active Agonist)Parent7->EnzymeMetabolite15-fluoropentylindole-3-carboxylic acid(Inactive Marker)Enzyme->Metabolite1 Major PathwayMetabolite2A8-HydroxyquinolineEnzyme->Metabolite2A From 5F-PB-22Metabolite2B7-HydroxyquinolineEnzyme->Metabolite2B From 7-IsomercaptionFig 2. Divergent hydrolysis products of 5F-PB-22 isomers.

Summary of Key Differences

Parameter5F-PB-22 (8-Q)7-Quinolinyl Isomer
Forensic Status Controlled Substance (Global)Often Controlled as Isomer/Analogue
GC-MS (EI)

376, 144

376, 144 (Indistinguishable)
LC Retention Typically Later Eluting (C18)Typically Earlier Eluting (C18)
Pharmacology Potent CB1 AgonistProbable Agonist (Unknown Potency)
Metabolic Marker 8-Hydroxyquinoline7-Hydroxyquinoline

References

  • Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[1] ACS Chemical Neuroscience.[1] Link

  • Cayman Chemical. (n.d.).[1] 5-fluoro PB-22 7-hydroxyquinoline isomer Product Information. Link

  • Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxylate structure. Analytical and Bioanalytical Chemistry. Link

  • United Nations Office on Drugs and Crime (UNODC). (2019).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids. Link

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical Chemistry. Link

An In-Depth Technical Guide to the Role of the 7-Hydroxyquinoline Isomer as a Marker for 5F-PB-22 Intake

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of new psychoactive substances (NPS) is characterized by rapid evolution, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the most dynamic and challenging classes for forensic and clinical toxicology. 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) emerged as a potent SCRA, notable for its unique quinolinyl ester structure. A primary challenge in documenting 5F-PB-22 intake is its extensive and rapid metabolism in the human body. The parent compound is often present at fleetingly low to non-detectable concentrations in urine, rendering its direct detection unreliable for confirming consumption.[1][2] This necessitates a shift in analytical focus towards identifying and quantifying specific, more stable metabolites that serve as reliable biomarkers of exposure.

Human metabolism studies have identified two major biotransformation routes for 5F-PB-22: ester hydrolysis and oxidative metabolism.[1][3] While hydrolysis products are significant, metabolites formed through oxidation on the quinoline moiety represent a critical class of biomarkers. Specifically, monohydroxylated isomers of the intact drug are formed, and their detection can provide definitive proof of intake.

This technical guide provides an in-depth exploration of the 7-hydroxyquinoline isomer of 5F-PB-22 as a potential urinary biomarker. We will dissect the metabolic rationale, present a detailed, self-validating analytical workflow for its isomer-specific detection and confirmation, and discuss the inherent challenges and interpretative considerations. This document is intended for researchers, forensic toxicologists, and drug development professionals engaged in the analysis of novel psychoactive substances.

Section 1: The Metabolic Fate of 5F-PB-22

The biotransformation of 5F-PB-22 is a multi-step process designed to increase its polarity and facilitate excretion. In vitro studies using human hepatocytes have been instrumental in elucidating these pathways.[1][3]

The predominant metabolic cascade begins with the enzymatic cleavage of the ester bond, a reaction catalyzed primarily by human carboxylesterases (hCES). This hydrolysis yields 8-hydroxyquinoline and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH). The latter can undergo further oxidation to form metabolites like PB-22 N-pentanoic acid.[3][4]

Concurrently, Phase I oxidative metabolism occurs on the intact parent molecule. Cytochrome P450 (CYP450) enzymes catalyze hydroxylation at various positions. Of particular importance is the oxidation of the quinoline ring system, which results in the formation of monohydroxylated 5F-PB-22 isomers.[1][3] While several positional isomers are possible (e.g., 3-, 4-, 5-, 6-, and 7-hydroxyquinoline), the presence of any such metabolite is a strong indicator of 5F-PB-22 consumption. These Phase I metabolites can then be conjugated with glucuronic acid (a Phase II reaction) to form highly water-soluble glucuronides that are readily excreted in urine.[1][3]

The following diagram illustrates the key metabolic pathways leading from the parent drug to the formation of the 7-hydroxyquinoline isomer.

5F-PB-22 Metabolism parent 5F-PB-22 (Parent Drug) hydrolysis Ester Hydrolysis (Primary Pathway via hCES) parent->hydrolysis oxidation Oxidative Metabolism (Secondary Pathway via CYP450) parent->oxidation acid_metabolite 5F-Pentylindole-3-Carboxylic Acid (5F-PI-COOH) hydrolysis->acid_metabolite hq 8-Hydroxyquinoline hydrolysis->hq hydroxy_isomer 7-Hydroxyquinoline-5F-PB-22 (Phase I Metabolite) oxidation->hydroxy_isomer conjugation Glucuronidation (Phase II) hydroxy_isomer->conjugation final_metabolite 7-Hydroxyquinoline-5F-PB-22 Glucuronide (Excreted in Urine) conjugation->final_metabolite

Caption: Metabolic pathways of 5F-PB-22.

Section 2: Analytical Strategy for Isomer-Specific Identification

Confirming the presence of a specific hydroxylated isomer like 7-hydroxyquinoline-5F-PB-22 is analytically demanding. The primary challenge lies in differentiating it from other positional isomers (e.g., 3-, 4-, 5-, 6-hydroxyquinoline), which are isobaric and often exhibit nearly identical mass spectrometric fragmentation patterns.[5] Therefore, an analytical method cannot rely on mass spectrometry alone; it is critically dependent on achieving chromatographic separation.

Causality Behind the Workflow:

  • Enzymatic Hydrolysis: Since a significant portion of hydroxylated metabolites are excreted as glucuronide conjugates, the initial step must involve enzymatic hydrolysis using β-glucuronidase. This cleaves the conjugate, liberating the free Phase I metabolite for extraction and detection, thereby maximizing the analytical sensitivity.[6]

  • Sample Extraction: A robust extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is required to remove matrix interferences (salts, urea, etc.) from the urine and concentrate the target analyte.

  • Chromatographic Separation: This is the most critical step. Gas chromatography (GC) is often insufficient for separating these isomers.[5] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is mandatory. The choice of a high-resolution column (e.g., a C18 or PFP) and a meticulously optimized gradient elution program is essential to resolve the target isomer from its counterparts.[5][6]

  • Tandem Mass Spectrometry (MS/MS): High-resolution mass spectrometry (e.g., QTOF-MS) or tandem mass spectrometry (e.g., QqQ-MS) provides the necessary sensitivity and selectivity for detection. While isomers produce similar product ion spectra, subtle differences in the relative intensities of fragment ions following collision-induced dissociation (CID) can provide an additional layer of confirmation when combined with a unique chromatographic retention time.[5]

The diagram below outlines the necessary analytical workflow.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review & Confirmation urine Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction (LLE/SPE) hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc UHPLC Separation (Isomer Resolution) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms data_analysis Data Analysis ms->data_analysis confirmation Confirmation Criteria: 1. Retention Time Match (vs. CRM) 2. Precursor Ion Match 3. Product Ion Ratio Match data_analysis->confirmation

Caption: Isomer-specific analytical workflow.

Section 3: Experimental Protocols

The following protocols provide a framework for the detection of 7-hydroxyquinoline-5F-PB-22. These must be fully validated in-house to establish performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

Protocol 1: Sample Preparation from Urine

This protocol is based on standard procedures for the extraction of synthetic cannabinoid metabolites from urine.[6][7]

Objective: To hydrolyze glucuronidated metabolites and extract the target analyte from the urine matrix.

Materials:

  • Urine sample

  • β-glucuronidase from E. coli

  • Phosphate or acetate buffer (pH ~6.8)

  • Internal Standard (IS) solution (e.g., 7-hydroxyquinoline-5F-PB-22-d5, if available)

  • Extraction solvent: Methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture

  • Centrifuge tubes, centrifuge, nitrogen evaporator

Procedure:

  • Aliquoting: Pipette 1.0 mL of urine into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard solution to each sample, calibrator, and control. Vortex briefly.

  • Buffering: Add 0.5 mL of phosphate buffer (pH 6.8). Vortex.

  • Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase solution. Cap the tube and vortex.

  • Incubation: Incubate the mixture in a water bath at 55°C for 2 hours.

  • Cooling: Remove samples from the water bath and allow them to cool to room temperature.

  • Liquid-Liquid Extraction: Add 4.0 mL of MTBE. Cap tightly and vortex or mechanically rock for 15 minutes.

  • Phase Separation: Centrifuge at 3,500 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Instrumental Analysis

This protocol provides typical starting conditions. The chromatographic gradient is the most critical parameter and requires rigorous optimization to achieve isomeric separation.

Objective: To chromatographically separate 7-hydroxyquinoline-5F-PB-22 from other isomers and detect it with high sensitivity and selectivity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole (QqQ) or QTOF mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A high-resolution C18 or PFP column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program (Example):

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 40% B

    • 12.0 min: 40% B (End run)

MS/MS Conditions (Positive ESI Mode):

  • Precursor Ion: The protonated molecule [M+H]⁺ for 7-hydroxyquinoline-5F-PB-22 is m/z 393.2. Note: The parent drug 5F-PB-22 is m/z 377.2; the hydroxylated metabolite adds 16 amu.

  • Product Ions: At least two specific product ions should be monitored in Multiple Reaction Monitoring (MRM) mode. The exact m/z values and optimal collision energies must be determined by infusing a certified reference standard. A likely fragmentation would involve the loss of the hydroxyquinoline moiety.

  • Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the specific instrument manufacturer's recommendations.

Section 4: Data Interpretation and Validation

Quantitative Data Context: Direct quantitative data for the 7-hydroxyquinoline isomer in authentic samples is not widely published. However, to provide a toxicological context, the table below summarizes reported concentrations for the parent drug and its major ester hydrolysis metabolites in urine. It is plausible that hydroxylated metabolites exist in a similar concentration range.

AnalyteSample TypeConcentration RangeReference
5F-PB-22Unhydrolyzed Urine5.1 - 470 pg/mL[4]
5F-PB-22 3-carboxyindoleUnhydrolyzed Urine3.39 - 880 ng/mL[4]
PB-22 N-pentanoic acidUnhydrolyzed Urine12.0 - 2090 pg/mL[4]
PB-22 N-5-hydroxypentylUnhydrolyzed Urine29.9 - 131 pg/mL[4]

Trustworthiness and Self-Validation: An analytical result is only trustworthy if it is rigorously validated. For the 7-hydroxyquinoline isomer, confirmation requires strict adherence to the following criteria:

  • Certified Reference Material (CRM): A CRM for 7-hydroxyquinoline-5F-PB-22 is non-negotiable. It is used to confirm the retention time of the analyte in the sample and to optimize and validate the MS/MS fragmentation transitions.

  • Retention Time (RT): The RT of the peak in the unknown sample must match the RT of the CRM analyzed under the same conditions within a narrow, predefined tolerance window (e.g., ±2%).

  • Ion Ratios: The ratio of the peak areas of at least two product ion transitions (MRMs) in the sample must match the corresponding ratio from the CRM within a specified tolerance (e.g., ±20%).

Conclusion

The 7-hydroxyquinoline isomer of 5F-PB-22 stands as a scientifically robust and forensically relevant biomarker for confirming intake of the parent drug. Its utility stems from its formation via a secondary but confirmed metabolic pathway of oxidation, offering an alternative and potentially more stable target than the parent compound itself. However, its reliable detection is not trivial. The existence of multiple positional isomers necessitates the use of advanced analytical techniques, centered around high-resolution liquid chromatographic separation coupled with tandem mass spectrometry. By employing the validated, isomer-specific workflows detailed in this guide, analytical laboratories can confidently identify this key metabolite, thereby providing definitive evidence of 5F-PB-22 exposure in toxicological casework. Further research to quantify the prevalence and concentration of this specific isomer in human populations would further solidify its role as a primary urinary marker.

References

  • Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Clinical Chemistry, 60(7), 969-981. [Link]

  • Kohyama, E., Koido, K., Yamamuro, T., Kuwayama, K., Tsujikawa, K., Kanamori, T., & Iwata, Y. T. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 56-65. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., Zhu, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. ResearchGate. [Link]

  • Zhang, S., Ang, S. T., & Low, A. S. (2017). Differentiation and identification of 5F-PB-22 and its isomers. Forensic Science International, 280, 23-33. [Link]

  • World Health Organization. (2017). 5F-PB-22 Critical Review Report. ECDD Repository. [Link]

  • Watanabe, S., Kuzhiumparambil, U., Winiarski, Z., & Fu, S. (2017). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. [Link]

  • Skipper, C. (2016). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. UAB Digital Commons. [Link]

  • Kusano, M., Zaitsu, K., Taki, K., Hisatsune, K., Nakajima, J., Moriyasu, T., Asano, T., Hayashi, Y., Tsuchihashi, H., & Ishii, A. (2015). Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, B-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens obtained from four individuals by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Watanabe, S., Kuzhiumparambil, U., Winiarski, Z., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]

  • Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., Welsch, A., & Auwärter, V. (2018). In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-carbonyl)benzoate) (QMPSB) and (quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate) (QMiPSB). Drug Testing and Analysis, 10(10), 1517-1528. [Link]

  • Øiestad, E. L., Nilsen, J. V., & Kristoffersen, L. (2016). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 8(11-12), 1195-1207. [Link]

  • Kohyama, E., Koido, K., Yamamuro, T., et al. (2017). Chemical structures of ten isomers of 5F-PB-22 (1). ResearchGate. [Link]

  • Gicquel, T., Le Daré, B., & Nénan, S. (2020). Simultaneous Determination and Validation of 5F-ADBICA and 5F-NPB-22 in Whole Blood and Urine by LC/MS–MS. ResearchGate. [Link]

Sources

Structural Elucidation of Synthetic Cannabinoid Hydroxyquinoline Metabolites: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Evolving Challenge of Synthetic Cannabinoids

Synthetic cannabinoids (SCs) represent a vast and structurally diverse class of new psychoactive substances (NPS).[1][2] Initially developed for therapeutic research, their illicit proliferation poses significant challenges for clinical and forensic toxicology.[3] Unlike phytocannabinoids, SCs undergo rapid and extensive metabolism in the human body, meaning the parent compound is often undetectable in biological samples like urine.[2][3] Consequently, identifying their metabolites is paramount for confirming exposure. This guide focuses specifically on the structural elucidation of hydroxyquinoline metabolites, a less common but increasingly relevant structural class, providing a robust framework for their identification and characterization.

This document moves beyond a simple recitation of protocols. It provides the underlying rationale for methodological choices, empowering researchers to not only apply these techniques but also to adapt and troubleshoot them effectively. We will explore the metabolic journey of these compounds, the analytical arsenal at our disposal, and a cohesive strategy for navigating the complexities of structural elucidation.

Part 1: The Metabolic Landscape of Quinoline-Containing SCs

The metabolic fate of a synthetic cannabinoid is a complex process primarily occurring in the liver, conventionally divided into Phase I and Phase II reactions. Understanding these pathways is predictive of the types of molecular modifications to expect.

Phase I Metabolism: Functionalization

The primary goal of Phase I is to introduce or expose functional groups, increasing the molecule's polarity. This is predominantly mediated by the Cytochrome P450 (CYP) enzyme superfamily.[4][5][6] For SCs containing a quinoline moiety, several key reactions occur:

  • Hydroxylation: This is a ubiquitous metabolic reaction for SCs.[7] Hydroxyl groups can be added to the quinoline ring itself, or to various alkyl or aryl side chains. The exact position of hydroxylation is a critical determinant of the metabolite's structure and often results in multiple isomers.

  • Ester Hydrolysis: Many SCs, including some quinoline derivatives, feature an ester linkage. This bond is readily cleaved by esterase enzymes, often representing a major metabolic pathway.[4][8] This cleavage can produce a carboxylic acid and the 8-hydroxyquinoline core.

  • Oxidative Defluorination: For SCs with fluorinated side chains, this process replaces a fluorine atom with a hydroxyl group, which can then be further oxidized to a carboxylic acid.[9][10]

  • Dealkylation & Oxidation: N-alkyl chains are frequently targeted, leading to dealkylation or oxidation at various positions along the chain, forming hydroxylated metabolites or ketones.[7]

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the now-functionalized metabolite with endogenous, highly polar molecules, which drastically increases water solubility and facilitates excretion.

  • Glucuronidation: This is the most common Phase II pathway, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to hydroxyl or carboxyl groups.[4][11]

  • Sulfation: Hydroxylated metabolites can also undergo sulfation, where a sulfonate group is added.[4][9]

The interplay of these pathways results in a complex mixture of metabolites in biological fluids. The diagram below illustrates these principal transformation routes.

Metabolic_Pathways Parent Parent SC (Quinoline Core) Hydroxylation Monohydroxylation (Ring or Side Chain) Parent->Hydroxylation Hydroxylation Ester_Hydrolysis Ester Hydrolysis Product (e.g., Carboxylic Acid + 8-Hydroxyquinoline) Parent->Ester_Hydrolysis Esterase Activity Oxidative_Defluorination Oxidative Defluorination (Side Chain) Parent->Oxidative_Defluorination Dihydroxylation Dihydroxylation Hydroxylation->Dihydroxylation Further Hydroxylation Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylation->Sulfate Sulfation Ester_Hydrolysis->Glucuronide Glucuronidation Ester_Hydrolysis->Sulfate

Caption: General metabolic pathways for synthetic cannabinoids leading to hydroxylated and conjugated metabolites.

Part 2: The Analytical Toolkit for Structural Elucidation

No single technique can unambiguously identify an unknown metabolite. Structural elucidation relies on the synergistic use of high-resolution mass spectrometry for detection and formula generation, and nuclear magnetic resonance for definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone of modern metabolite identification, prized for its sensitivity and ability to provide highly accurate mass measurements.[12] This capability is essential for calculating the elemental composition of a metabolite, which is the first step in deducing its structure.

  • Expertise & Causality: Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracies below 5 parts-per-million (ppm).[10][13] This precision is critical because it allows analysts to confidently distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). For example, a hydroxylation reaction adds an oxygen atom (mass increase of 15.9949 Da), while demethylation followed by propylation results in a similar nominal mass shift but a distinct accurate mass. HRMS resolves this ambiguity.

  • Tandem Mass Spectrometry (MS/MS): Beyond accurate mass, MS/MS provides structural information through controlled fragmentation.[14] Ions of a potential metabolite are isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a structural fingerprint. For hydroxyquinoline metabolites, characteristic fragments often include the quinoline core itself or losses corresponding to side chains.[4][15] Comparing the fragmentation patterns of the parent drug and its potential metabolites helps pinpoint the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides strong evidence, NMR spectroscopy is the definitive tool for structural elucidation, especially for differentiating isomers.[16][17][18] The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency, providing a detailed map of the molecular structure.

  • Expertise & Causality: The key challenge in SC metabolite analysis is often determining the exact position of a hydroxyl group.[19] MS/MS may not always provide fragments that can distinguish between, for example, hydroxylation at the 5-position versus the 6-position of the quinoline ring. NMR excels here.

    • 1D NMR (¹H, ¹³C): Provides information on the number and type of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can show a correlation between a proton and a carbon atom two or three bonds away. This is instrumental in placing a hydroxyl group by observing its effect on the chemical shifts and correlations of nearby atoms.

  • Trustworthiness & Limitations: The primary limitation of NMR is its lower sensitivity compared to MS, requiring larger quantities (micrograms to milligrams) of purified analyte.[1][16] Therefore, its main application is not for direct screening in biological fluids, but for the definitive structural characterization of synthesized metabolite reference standards or metabolites produced in scaled-up in vitro systems.[3][20]

Part 3: A Validated Workflow for Identification

A robust and reproducible workflow is critical for success. This process integrates sample preparation, metabolic simulation, and a phased analytical approach.

Generating Metabolites: In Vitro and In Vivo Models

To study metabolites, one must first generate them. Since obtaining authentic human samples can be difficult, in vitro and in vivo models are essential.[3]

  • Human Liver Microsomes (HLMs): Contain a high concentration of Phase I (CYP450) enzymes. HLMs are a rapid and cost-effective method for generating preliminary data on Phase I metabolites.[2][7][8]

  • Human Hepatocytes: These are considered the "gold standard" in vitro model as they contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism that closely mimics the in vivo process.[3][21]

  • Animal Models (e.g., Rat, Pig): In vivo models provide insights into the complete process of absorption, distribution, metabolism, and excretion (ADME).[7][9] While ethical considerations and species differences exist, they are invaluable for confirming in vitro findings.

Model TypePrimary EnzymesPhase CoverageThroughputPhysiological Relevance
Human Liver Microsomes (HLMs) Phase I (CYP450s)Phase I onlyHighModerate
Human Liver S9 Fraction Phase I & Cytosolic Phase IIPhase I & some Phase IIHighModerate-High
Human Hepatocytes Full complementPhase I & Phase IIMediumHigh
Rat/Pig Model Full complementPhase I & Phase IILowGood (confirmative)
Table 1: Comparison of common models used for generating synthetic cannabinoid metabolites.[3][9][21][22]
Experimental Protocol: Sample Preparation from Urine

The goal of sample preparation is to isolate metabolites from the complex biological matrix and concentrate them for analysis.[23] For conjugated metabolites, an initial hydrolysis step is crucial.

Protocol: Solid-Phase Extraction (SPE) of Urine Metabolites

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase enzyme solution (e.g., from E. coli).[24][25]

    • Vortex briefly and incubate at 37°C for 1-2 hours to cleave glucuronide conjugates.

  • Conditioning the SPE Cartridge:

    • Use a mixed-mode SPE cartridge suitable for retaining non-polar compounds.

    • Wash the cartridge sequentially with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution:

    • Elute the target metabolites with 2 mL of an appropriate organic solvent or solvent mixture (e.g., ethyl acetate or a methanol/acetonitrile mixture).[24]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. This step concentrates the sample for improved sensitivity.

Integrated Analytical Strategy

The following workflow outlines a systematic approach from initial detection to final confirmation.

Elucidation_Workflow cluster_screening Step 1: Detection & Hypothesis Generation cluster_fragmentation Step 2: Structural Interrogation cluster_confirmation Step 3: Definitive Confirmation Sample Prepared Sample (Urine, HLM, etc.) LC_HRMS LC-HRMS Analysis (Full Scan, e.g., Orbitrap/Q-TOF) Sample->LC_HRMS Metabolite_Search Data Mining: Search for expected mass shifts (e.g., +15.9949 Da for Hydroxylation) LC_HRMS->Metabolite_Search Putative_ID Putative Metabolite(s) Identified (Accurate Mass + Retention Time) Metabolite_Search->Putative_ID MSMS Targeted LC-HRMS/MS (Fragment Putative Metabolites) Putative_ID->MSMS Frag_Analysis Fragmentation Analysis: - Compare to Parent Drug - Identify characteristic losses - Propose modification site(s) MSMS->Frag_Analysis Tentative_Structure Tentative Structure(s) Proposed (Isomers may be indistinguishable) Frag_Analysis->Tentative_Structure Synthesis Synthesize Reference Standard(s) for proposed structure(s) Tentative_Structure->Synthesis Comparison Compare Analytical Data: - Retention Time - MS/MS Spectra (Metabolite vs. Standard) NMR NMR Analysis of Standard (1H, 13C, 2D-NMR) Synthesis->NMR Synthesis->Comparison Final_ID Unambiguous Structure Confirmed NMR->Final_ID Definitive Structure Comparison->Final_ID Confirmation by Direct Comparison

Sources

positional isomerism in quinolinyl-carboxylate synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Positional Isomerism in Quinolinyl-Carboxylate Synthetic Cannabinoids

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of synthetic cannabinoid receptor agonists (SCRAs) presents persistent challenges to the forensic, clinical, and drug development communities. The quinolinyl-carboxylate class, exemplified by compounds like PB-22 and 5F-PB-22, introduced novel structural scaffolds that include a quinoline moiety and an ester linkage.[1] A critical and often overlooked aspect of these compounds is the prevalence of positional isomers—molecules with the same chemical formula but different arrangements of substituent groups on the quinoline ring. These subtle structural variations can lead to significant differences in pharmacological activity, receptor binding affinity, and metabolic fate, while simultaneously complicating analytical identification.[2][3] This guide provides a comprehensive technical overview of positional isomerism in quinolinyl-carboxylate SCRAs, detailing the structure-activity relationships, analytical strategies for differentiation, and the profound implications for research and drug development.

Introduction: The Rise of Quinolinyl-Carboxylate SCRAs

Synthetic cannabinoids were initially developed for research purposes to explore the endocannabinoid system, primarily targeting the CB1 and CB2 receptors.[4][5] These receptors, particularly the G protein-coupled CB1 receptor, are responsible for the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) and its synthetic analogues.[6][7] The quinolinyl-carboxylate family marked a significant structural evolution in the SCRA landscape. Unlike earlier JWH-type compounds based on naphthoylindoles, these substances incorporate an 8-quinolinyl ester linked to an indole-3-carboxylate core.[1][8] This structural class poses a unique challenge due to the numerous possibilities for positional isomerism on the quinoline ring, where the hydroxyl group (forming the ester) can be attached at various positions.

The Core Scaffold and Isomeric Possibilities

The fundamental structure of a quinolinyl-carboxylate SCRA consists of an indole core, N-alkylated with a side chain (e.g., a 5-fluoropentyl group in 5F-PB-22), and an ester linkage at the 3-position of the indole to a quinoline ring. Positional isomerism arises from the attachment point of the ester's oxygen atom to the quinoline or isoquinoline backbone. For a compound like 5F-PB-22 (quinolin-8-yl ester), numerous regioisomers can be synthesized, such as the quinolin-2-yl, quinolin-3-yl, up to the quinolin-7-yl isomers, as well as isomers on an isoquinoline scaffold.[3][8]

Caption: Core structure highlighting variable attachment points on the quinoline ring.

Pharmacological Implications of Isomerism: A Structure-Activity Relationship (SAR) Perspective

The precise positioning of the ester linkage on the quinoline ring is not a trivial structural modification. It profoundly influences the molecule's interaction with cannabinoid receptors, altering its binding affinity, efficacy (full vs. partial agonist), and downstream signaling.[3][6]

Receptor Binding and Activation

The CB1 receptor is the primary mediator of the psychoactive effects of cannabinoids.[5] Synthetic cannabinoids typically act as potent, full agonists at the CB1 receptor, in contrast to THC, which is a partial agonist.[5][9] This difference in efficacy is thought to contribute to the severe toxicity sometimes associated with SCRAs.[6]

The orientation of the quinoline ring and the position of the electron-rich nitrogen atom can affect how the ligand fits into the binding pocket of the CB1 receptor. While specific binding data for every possible quinolinyl-carboxylate isomer is not extensively published, the principles of SAR from related cannabinoid classes suggest that even minor spatial changes can drastically alter receptor affinity.[3][10] For instance, studies on indole- and pyrrole-derived cannabinoids have demonstrated that the nature and position of substituents are critical for potent CB1 and CB2 receptor binding.[8] The differentiation among isomers is therefore crucial, as some may be highly potent psychoactive substances while others may be significantly less active or inactive.[2]

CB1_Signaling cluster_membrane Cell Membrane SCRA Quinolinyl-Carboxylate SCRA (Agonist) CB1R CB1 Receptor SCRA->CB1R Binds & Activates G_protein Gi/Go Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP ↓ cAMP AC->cAMP Neuron Reduced Neuronal Activity & Neurotransmitter Release cAMP->Neuron K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Neuron

Caption: Simplified CB1 receptor signaling pathway activated by SCRA binding.

Analytical Differentiation of Positional Isomers

The structural similarity of positional isomers makes their differentiation a significant analytical challenge.[4] Co-elution in chromatographic systems and nearly identical mass spectra under standard conditions are common problems, necessitating advanced analytical strategies.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic chemistry. However, for quinolinyl-carboxylate isomers, it often falls short. Many isomers exhibit very similar retention times and produce nearly indistinguishable electron ionization (EI) mass spectra.[3] The primary fragmentation pattern typically involves the cleavage of the ester bond, yielding ions corresponding to the quinolinol and the indole-3-carbonyl moiety. While subtle differences in fragment ion ratios can sometimes be observed, these are often not robust enough for unambiguous identification without reference standards for every isomer. For example, in one study, 5F-PB-22 could not be separated from its 5-hydroxyquinoline isomer using GC-MS.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography offers superior resolving power for these types of isomers. LC coupled with tandem mass spectrometry (LC-MS/MS) has proven to be the most effective technique for differentiation.[3][8]

  • Chromatographic Separation: By optimizing the stationary phase (e.g., C18 column) and mobile phase gradient, baseline or near-baseline separation of multiple isomers can be achieved.[3][4]

  • Tandem Mass Spectrometry (MS/MS): After separation, the protonated molecular ion ([M+H]⁺) of each isomer is selected and subjected to collision-induced dissociation (CID). The resulting product ion spectra are often unique. Even if the same fragments are produced, their relative intensities can vary significantly and reproducibly between isomers, providing a "fingerprint" for each one.[3][8] For instance, CID of the [M+H]⁺ ion (m/z 377.2) for 5F-PB-22 and its isomers reveals characteristic differences in the relative intensities of product ions, enabling their unambiguous identification.[3]

Analytical_Workflow cluster_workflow Workflow for Isomer Differentiation Sample Seized Material or Biological Sample Extraction Solvent Extraction Sample->Extraction GCMS_Screen GC-MS Screening Extraction->GCMS_Screen Ambiguous Ambiguous Result (Co-elution / Similar Spectra) GCMS_Screen->Ambiguous if isomers suspected Identification Unambiguous Isomer Identification GCMS_Screen->Identification if unique LCMS_Confirm LC-MS/MS Confirmation Ambiguous->LCMS_Confirm LCMS_Confirm->Identification

Caption: Recommended analytical workflow for the identification of quinolinyl isomers.

Data Summary: Differentiating 5F-PB-22 Isomers

The following table summarizes key findings from studies aimed at differentiating 5F-PB-22 from its positional isomers, demonstrating the utility of LC-MS/MS.

Isomer (Linkage Position)Relative Retention Time (LC)Key Differentiating Feature in MS/MS
5F-PB-22 (Quinolin-8-yl) ReferenceUnique product ion intensity ratios at specific collision energies.[3]
Quinolin-4-ylSeparated from 5F-PB-22Produces a product ion at m/z 232 with very high relative intensity at low collision energy (10 V).[8]
Quinolin-5-ylSeparated from 5F-PB-22Could not be separated from 5F-PB-22 by GC, but was resolved using LC.[3]
Isoquinolin-5-ylSeparated from 5F-PB-22Unique product ion spectrum compared to quinoline-based isomers.[3]
Other Isomers (2,3,6,7-yl)Separated from 5F-PB-22All show distinct product ion ratios under varied collision energies.[3]

Data synthesized from published reports.[3][8] Absolute retention times are method-dependent.

Experimental Protocol: LC-MS/MS for Isomer Differentiation

This protocol provides a robust, self-validating methodology for the separation and identification of quinolinyl-carboxylate SCRA isomers.

Objective

To separate and unambiguously identify positional isomers of a target quinolinyl-carboxylate SCRA (e.g., 5F-PB-22) in a complex mixture.

Materials & Instrumentation
  • Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standards: Certified reference materials for the parent compound and suspected isomers.

  • Reagents: HPLC-grade solvents.

Step-by-Step Methodology
  • Standard & Sample Preparation:

    • Prepare individual stock solutions of each reference isomer in methanol or acetonitrile at 1 mg/mL.

    • Create a working solution mixture containing all isomers at a final concentration of 1 µg/mL by diluting the stocks.

    • Prepare unknown samples by extracting with methanol or acetonitrile, followed by filtration and dilution to an expected concentration within the calibration range.

  • LC Method Parameters:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient:

      • Start at 60% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B over 0.5 minutes.

      • Hold at 60% B for 2.5 minutes for re-equilibration.

    • Causality Note: A gradient elution is essential to provide the resolving power needed to separate structurally similar isomers that would likely co-elute under isocratic conditions.

  • MS/MS Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: Select the protonated molecular ion ([M+H]⁺) for the target compound (e.g., m/z 377.2 for 5F-PB-22).

    • Collision Energy (CE): Perform experiments at multiple CE values (e.g., 10 V, 20 V, 35 V).

    • Causality Note: Varying the collision energy is a critical step. Some isomers may produce similar product ions at one energy level, but their fragmentation behavior will diverge significantly at different energies, providing the basis for differentiation.[8]

    • Data Acquisition: Full scan for initial analysis, followed by Product Ion Scan for each separated isomer peak. For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using unique precursor-product transitions for each isomer.

  • Data Analysis & Validation:

    • Confirm the retention time of each isomer by injecting individual standards.

    • Compare the product ion spectra obtained from the unknown sample peaks to the spectra from the certified reference materials at each collision energy.

    • Identification requires a match in retention time and the relative intensities of product ions in the MS/MS spectrum. The system is self-validating as each isomer serves as an internal control against the others.

Conclusion and Future Outlook

Positional isomerism in quinolinyl-carboxylate synthetic cannabinoids is a complex issue with direct consequences for pharmacology and forensic analysis. The seemingly minor shift of a functional group can alter a compound's legal status, psychoactive potency, and toxicity. While GC-MS may be insufficient for this challenge, LC-MS/MS provides a reliable and robust methodology for the definitive identification of these isomers. For researchers in drug development, understanding the SAR of these isomers is paramount for designing safer, more effective therapeutic agents targeting the endocannabinoid system. As new generations of SCRAs inevitably emerge, the principles and analytical workflows detailed in this guide will remain essential for accurate identification and risk assessment.

References

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Medi
  • Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed.
  • Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Office of Justice Programs.
  • Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv.
  • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
  • Analytical Differentiation of 1‑Alkyl-3-acylindoles and 1‑Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Future4200.
  • Synthetic cannabinoids: an overview of the clinical pharmacology and toxicology. MedCrave online.
  • Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists. Bentham Science Publisher.
  • Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Antonio Casella.
  • Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. PubMed.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed.
  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace.
  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. PubMed.
  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Glen Jackson - West Virginia University.
  • Synthetic cannabinoids. Wikipedia.

Sources

Methodological & Application

High-Resolution LC-MS/MS Protocol for the Chromatographic Resolution of 5-Fluoro PB-22 from its 7-Hydroxyquinoline Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthetic cannabinoid 5-fluoro PB-22 (5F-PB-22) is an indole-3-carboxylic acid ester linked to an 8-hydroxyquinoline group. A critical analytical challenge arises from the presence of positional isomers, specifically the 7-hydroxyquinoline isomer (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, 7-quinolinyl ester).[1]

These two compounds are isobaric (same molecular weight: 376.4 g/mol ) and produce identical mass spectral fragments (MS/MS) under standard Collision Induced Dissociation (CID). Therefore, mass spectrometry alone cannot distinguish them.[2]

This protocol provides the definitive chromatographic solution. We utilize a Biphenyl stationary phase to exploit


 interactions, achieving baseline resolution between the 8-quinolinyl (parent) and 7-quinolinyl (isomer) forms. This method is validated for use in whole blood and urine matrices.[3]

Scientific Principles & Mechanism

The Isomer Problem
  • 5F-PB-22: Ester linkage at the 8-position of the quinoline ring.[4][5][6][7]

  • 7-Isomer: Ester linkage at the 7-position of the quinoline ring.[8]

  • MS Blind Spot: Both molecules ionize to

    
    . Upon fragmentation, both cleave the ester bond to yield the predominant acylium ion (
    
    
    
    232.1) and the quinolinyl ion (
    
    
    144.0).
The Chromatographic Solution (Biphenyl vs. C18)

Standard C18 columns often fail to resolve these positional isomers because their hydrophobicity is nearly identical.

  • Protocol Choice: Restek Raptor Biphenyl (or equivalent) .

  • Mechanism: The biphenyl stationary phase engages in strong

    
     electron interactions with the aromatic quinoline and indole rings. The subtle difference in electron density distribution between the 7- and 8-positions alters the interaction strength, creating a retention time shift (
    
    
    
    ) sufficient for identification.

Experimental Workflow Visualization

G Sample Biological Matrix (Blood/Urine) LLE Liquid-Liquid Extraction (Hexane:EtOAc 90:10) Sample->LLE pH 9.0 Buffer Recon Reconstitution (50:50 MeOH:H2O) LLE->Recon Evaporate & Dry LC UHPLC Separation (Biphenyl Column) Recon->LC Inject 5 µL MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Data Analysis (Rt Confirmation) MS->Data m/z 377.2 -> 232.1

Figure 1: End-to-end workflow for the extraction and differentiation of 5F-PB-22 isomers.

Materials and Reagents

CategoryItemSpecification
Standards 5-fluoro PB-22Cayman Chem #14095 (or equiv)
5-fluoro PB-22 7-hydroxyquinoline isomerCayman Chem #14567 (or equiv)
5-fluoro PB-22-d5 (Internal Standard)Deuterated analog
Solvents Methanol (MeOH)LC-MS Grade
Formic AcidLC-MS Grade (>99%)
Ammonium FormateLC-MS Grade
Ethyl Acetate / HexaneHPLC Grade (for extraction)
Buffer Carbonate Buffer0.5M, pH 9.0

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Synthetic cannabinoids are highly lipophilic (


). LLE provides cleaner extracts than protein precipitation.
  • Aliquot: Transfer 200 µL of sample (Whole Blood or Urine) into a silanized glass tube.

  • IS Addition: Add 20 µL of Internal Standard solution (100 ng/mL).

  • Alkalinization: Add 200 µL of 0.5M Carbonate Buffer (pH 9.0). Vortex for 10 seconds.

  • Extraction: Add 2.0 mL of Extraction Solvent (Hexane:Ethyl Acetate, 90:10 v/v).

    • Note: The high hexane content minimizes co-extraction of matrix lipids while recovering the lipophilic drug.

  • Agitation: Rotate/shake for 10 minutes. Centrifuge at 3,500 x g for 5 minutes.

  • Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex well.

Liquid Chromatography Conditions (UHPLC)

Rationale: The Biphenyl column is mandatory. Methanol is preferred over Acetonitrile as the organic modifier because it enhances the


 selectivity of the biphenyl phase.
  • System: Agilent 1290 Infinity II / Shimadzu Nexera X2 (or equivalent).

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.00 40 Initial equilibration
1.00 40 Hold to elute polar matrix
8.00 90 Slow ramp for isomer resolution
10.00 95 Wash
10.10 40 Re-equilibration

| 13.00 | 40 | End of Run |

Mass Spectrometry Parameters (MS/MS)

Rationale: ESI+ mode. Since transitions are identical, dwell times must be optimized to define the chromatographic peaks clearly.

  • Source: Electrospray Ionization (ESI), Positive Mode.[9]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
5F-PB-22 (Both Isomers) 377.2 232.1 25 Quantifier
377.2144.040Qualifier 1
377.2116.155Qualifier 2
5F-PB-22-d5 (IS) 382.2237.125Internal Std

Data Analysis & Validation Criteria

Chromatographic Identification (The Decision Tree)

Since the mass transitions are identical, identification relies strictly on Retention Time (


) .
  • Inject Reference Standards: Run the 5F-PB-22 standard and the 7-isomer standard individually.

  • Observe Elution Order: On a Biphenyl column with Methanol:

    • 5F-PB-22 (8-quinolinyl) typically elutes earlier .

    • 7-hydroxyquinoline isomer typically elutes later (approx.

      
       min depending on gradient slope).
      
  • Establish Windows: Define a Relative Retention Time (RRT) window of

    
     for each isomer.
    
Logic Diagram for Isomer Confirmation

DecisionTree Start Peak Detected (m/z 377.2 -> 232.1) CheckRT Compare Rt to Reference Standards Start->CheckRT Match8 Matches 5F-PB-22 (Earlier Eluter) CheckRT->Match8 Rt = Std A Match7 Matches 7-Isomer (Later Eluter) CheckRT->Match7 Rt = Std B MatchBoth Double Peak Observed CheckRT->MatchBoth Two Peaks Result1 Report: 5F-PB-22 Positive Match8->Result1 Result2 Report: 7-Isomer Positive Match7->Result2 Result3 Report: Mixture Detected (Quantify Separately) MatchBoth->Result3

Figure 2: Decision logic for assigning isomer identity based on chromatographic retention.

Troubleshooting Co-elution

If the peaks are not baseline separated (


):
  • Lower the Ramp Rate: Decrease the gradient slope between minute 1 and 8.

  • Switch Mobile Phase B: Ensure you are using Methanol . Acetonitrile often compresses the separation of aromatic isomers.

  • Lower Temperature: Reduce column oven to 30°C to increase stationary phase interaction.

References

  • Diao, X., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology, 35(1), 56-65.[10] Retrieved from [Link]

  • Restek Corporation. (2020). "Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method." Restek Application Notes. Retrieved from [Link]

  • Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry, 406(6), 1763-1780. Retrieved from [Link]

Sources

Definitive Differentiation of 5-fluoro PB-22 Positional Isomers: A Multi-modal Analytical Approach to Sample Preparation and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a significant analytical challenge, particularly the differentiation of constitutional isomers which often co-exist in seized materials and exhibit nearly identical properties under initial screening methods. 5-fluoro PB-22 (5F-PB-22; quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is a potent SCRA with numerous potential positional isomers, including variations in the fluoropentyl chain and the quinoline ring system.[1][2][3] These isomers may have different pharmacological and toxicological profiles, making their unambiguous identification critical for forensic, clinical, and research applications. This application note provides a detailed guide to the sample preparation and analytical workflows required to effectively differentiate 5F-PB-22 from its key isomers. We present optimized protocols for sample extraction from seized materials, followed by a multi-tiered analytical strategy employing Gas Chromatography-Mass Spectrometry (GC-MS) with and without derivatization, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Introduction and Background

5F-PB-22 emerged as a prominent designer drug, notable for its ester linkage, a structural feature that introduces specific analytical considerations.[4][5] Like many SCRAs, it is often found sprayed on plant material or as a crystalline powder.[1][6] The core analytical problem stems from the existence of numerous isomers that cannot be distinguished by low-resolution mass spectrometry alone, as they share the same exact mass. These isomers can arise from two primary structural modifications:

  • N-(fluoropentyl) Isomers: The fluorine atom can be positioned at different carbons of the N-pentyl chain (e.g., 2-fluoro, 3-fluoro, 4-fluoro).[3]

  • Hydroxyquinoline/isoquinoline Isomers: The ester linkage can be at different positions of the quinoline or an isoquinoline ring system.[1][3][7]

Differentiating these compounds is crucial, as legal controls may target specific isomers, and their interaction with cannabinoid receptors (CB1 and CB2) could vary significantly.[4][7][8] This guide explains the causality behind the necessary experimental choices, from initial sample handling to the final, unambiguous identification.

Sample Preparation: From Seized Material to Analytical Sample

The primary goal of sample preparation is to efficiently extract the target analytes from the matrix while minimizing contaminants that could interfere with analysis. Most synthetic cannabinoids are highly lipophilic and soluble in various organic solvents.[6]

Protocol 2.1: Extraction from Herbal Matrices and Powders

This protocol is designed for seized materials such as "herbal incense" or bulk powders.

Rationale: The choice of solvent is critical. Methanol or ethanol are effective for extracting a broad range of SCRAs from plant material due to their polarity and ability to disrupt analyte-matrix interactions.[9][10] Sonication is employed to increase extraction efficiency by using ultrasonic waves to agitate the sample and facilitate solvent penetration.

Materials:

  • Methanol (LC-MS Grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Homogenization: Ensure the seized material is as homogeneous as possible. For herbal blends, this may involve grinding; for powders, thorough mixing is sufficient. This step is critical as SCRAs are often unevenly distributed.[6]

  • Sub-sampling: Accurately weigh approximately 50 mg of the homogenized material into a glass tube.

  • Solvent Extraction: Add 5 mL of methanol to the tube.

  • Agitation: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes.[11][12]

  • Clarification: Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant (the clear liquid) and filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Dilution: The extract may be highly concentrated. Dilute as necessary with the appropriate solvent (methanol for LC-MS, ethyl acetate for GC-MS) to fall within the linear range of the instrument.

Protocol 2.2: Liquid-Liquid Extraction (LLE) from Biological Matrices (Blood/Serum)

This protocol is provided for context in research or toxicology settings where differentiation of parent drug isomers in biological fluids is required.

Rationale: LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible liquids. For SCRAs in blood, the sample is first basified (pH > 10) to ensure the compounds are in a neutral, non-ionized state, which maximizes their partitioning into a non-polar organic solvent mixture like hexane and ethyl acetate.[13]

Materials:

  • Sodium bicarbonate buffer (pH 10.2)

  • Hexane:Ethyl Acetate (98:2 v/v)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Sample Aliquot: Pipette 500 µL of the biological sample (e.g., blood, serum) into a glass tube.

  • Internal Standard: Add an appropriate deuterated internal standard to correct for extraction variability.

  • Buffering: Add 500 µL of sodium bicarbonate buffer (pH 10.2) and vortex briefly.

  • Extraction: Add 5 mL of the hexane:ethyl acetate solvent mixture. Rock or gently mix the sample for 5 minutes to ensure thorough extraction without forming an emulsion.

  • Phase Separation: Centrifuge for 5 minutes at 3,000 rpm.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[13]

Analytical Methodologies for Isomer Differentiation

No single technique is sufficient for absolute identification. A logical workflow is required, starting with chromatography-mass spectrometry and escalating to NMR for confirmation.

Workflow for Isomer Differentiation

G Sample Prepared Sample Extract GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS/MS Analysis Sample->LCMS TentativeID Tentative ID (Based on RT and MS Spectra) GCMS->TentativeID IsomerSep Chromatographic Separation of Isomers LCMS->IsomerSep NMR NMR Spectroscopy DefinitiveID Definitive Structural ID NMR->DefinitiveID TentativeID->NMR Requires Confirmation IsomerSep->TentativeID IsomerSep->DefinitiveID If Reference Standards Available G cluster_0 Mass Spectrometry Approaches cluster_1 Definitive Spectroscopy GCMS GC-MS - Retention Time - Fragmentation Pattern Conclusion Unambiguous Isomer ID GCMS->Conclusion Suggests Identity LCMS LC-MS/MS - High-Resolution RT - MS/MS Transitions LCMS->Conclusion Confirms Separation NMR NMR - ¹H & ¹³C Chemical Shifts - 2D Correlations NMR->Conclusion Defines Structure

Sources

Application Note: High-Resolution Mass Spectrometry Screening for 5F-PB-22 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthetic cannabinoid 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) represents a significant analytical challenge due to the proliferation of structural isomers that share identical elemental formulas (


) and exact masses (

376.1587).[1][2][3] Standard low-resolution MS screening often fails to distinguish 5F-PB-22 from its indazole analog (5F-NPB-22) or positional isomers (e.g., 2-fluoro, 3-fluoro, or 4-fluoro analogs).[1][3]

This Application Note details a validated LC-QTOF-MS protocol designed to unequivocally differentiate 5F-PB-22 from its isobaric interferences. We utilize a Biphenyl stationary phase to exploit


 interactions for chromatographic resolution and High-Resolution MS/MS (HR-MS/MS)  for fragment-based confirmation.[1][3]

Chemical Basis & Isomer Challenge

The core analytical difficulty lies in the structural similarity between the indole-based 5F-PB-22 and its indazole-based analog, 5F-NPB-22.[1][3] Both compounds hydrolyze to form carboxylate metabolites, but their intact forms require precise separation.[1][3]

Structural Visualization

The following diagram illustrates the structural relationship and the critical "Decision Nodes" for differentiation.

G Root Target Mass: m/z 376.1587 (C23H21FN2O2) Isomer_Class Isomer Classification Root->Isomer_Class Indole_Core Indole Core (5F-PB-22) Isomer_Class->Indole_Core Core Structure A Indazole_Core Indazole Core (5F-NPB-22) Isomer_Class->Indazole_Core Core Structure B Positional_F F-Position Isomers (4F, 3F, 2F-PB-22) Isomer_Class->Positional_F Regioisomers Frag_Indole Diagnostic Fragment m/z 232.1136 (Acyl Indole Ion) Indole_Core->Frag_Indole MS/MS Fragmentation Frag_Indazole Diagnostic Fragment m/z 233.1088 (Acyl Indazole Ion) Indazole_Core->Frag_Indazole MS/MS Fragmentation Chrom_Sep Chromatographic Separation (Biphenyl Column) Positional_F->Chrom_Sep Identical Fragments Req. RT Separation

Figure 1: Structural classification and differentiation strategy for 5F-PB-22 isomers.

Experimental Protocol

Sample Preparation

Synthetic cannabinoids with ester linkages (like 5F-PB-22) are prone to hydrolysis and transesterification.[1][3] Avoid using alcohols (MeOH/EtOH) during extraction to prevent the formation of ethyl/methyl ester artifacts.[1][3]

  • Matrix: Whole Blood or Urine (200 µL).[1][3]

  • Extraction Method: Liquid-Liquid Extraction (LLE).[1][3]

    • Add 200 µL sample to a glass tube.

    • Add 50 µL Internal Standard (JWH-018-d9, 0.1 µg/mL in ACN).[1][3]

    • Add 200 µL 0.5M Ammonium Carbonate (pH 9.3).

    • Add 2 mL Hexane:Ethyl Acetate (90:10) . Note: Non-protic solvent prevents transesterification.[1][3]

    • Vortex (2 min) and Centrifuge (3500 rpm, 5 min).

    • Transfer supernatant and evaporate to dryness under

      
       at room temperature (Do not heat >30°C).
      
    • Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

A C18 column is often insufficient for separating positional isomers.[1][3] We recommend a Biphenyl or PFP (Pentafluorophenyl) phase, which provides superior selectivity for aromatic and halogenated compounds.[1]

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).[1]

  • Column: Restek Allure PFP Propyl (50 x 2.1 mm, 5 µm) OR Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][3][4] (Methanol is critical for enhancing

    
     selectivity on Biphenyl columns).
    
  • Flow Rate: 0.4 mL/min.[1][3][5]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 50 Equilibration
1.00 50 Load
8.00 90 Elution of Isomers
10.00 90 Wash
10.10 50 Re-equilibration

| 12.00 | 50 | End |[1][3]

Mass Spectrometry (MS):

  • Mode: Positive Electrospray Ionization (ESI+).[1][3]

  • Acquisition: Data Independent Acquisition (DIA) or Targeted MS/MS (t-MS2).

  • Source Temp: 350°C.

  • Capillary Voltage: 4500 V.

  • Collision Energy: Ramp 20–40 eV (Essential to liberate the acyl core ion).[1][3]

Data Analysis & Differentiation Strategy

Diagnostic Ions (HRMS)

The differentiation of the indole (5F-PB-22) from the indazole (5F-NPB-22) relies on the mass defect of the core acyl fragment.[1][3]

CompoundPrecursor (

)
Diagnostic Fragment 1 (Core Acyl)Diagnostic Fragment 2 (Quinoline)Formula (Frag 1)
5F-PB-22 376.1587232.1136 144.0444

5F-NPB-22 376.1587233.1088 144.0444

Mechanistic Insight: The mass difference of ~0.995 Da between the fragments


 232.1136 and 

233.1088 is caused by the substitution of a Carbon atom (

) in the indole ring with a Nitrogen atom (

) in the indazole ring, alongside proton adjustments. HRMS instruments (Q-TOF/Orbitrap) easily resolve this difference.
Chromatographic Logic (Isomer Decision Tree)

When MS/MS fragments are identical (e.g., 5F-PB-22 vs. its 4-fluoropentyl isomer), retention time (RT) is the sole discriminator.[1][3]

Workflow Start Sample Injection Precursor Precursor Match m/z 376.1587 Start->Precursor Fragment_Check Check MS/MS Diagnostic Ion Precursor->Fragment_Check Result_Indole ID: 5F-PB-22 (Indole Core) Fragment_Check->Result_Indole Major Frag: 232.1136 Result_Indazole ID: 5F-NPB-22 (Indazole Core) Fragment_Check->Result_Indazole Major Frag: 233.1088 RT_Check Check Retention Time (Biphenyl Column) Result_Indole->RT_Check Confirm Isomer RT_Check->Result_Indole RT Matches Std Result_Positional ID: Positional Isomer (e.g., 4F-PB-22) RT_Check->Result_Positional RT Shift (+/- 0.2 min)

Figure 2: Analytical workflow for definitive identification.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of this protocol:

  • System Suitability: Inject a mixture of 5F-PB-22 and 5F-NPB-22 standards before every batch.[1][3] The resolution (

    
    ) between these peaks must be 
    
    
    
    .[1][3]
  • Mass Accuracy Check: Calibrate the Q-TOF/Orbitrap to ensure mass error is

    
     ppm. Differentiating 
    
    
    
    232.1136 from 233.1088 requires this precision.
  • Carryover: Inject a solvent blank after high-concentration samples (1000 ng/mL). 5F-PB-22 is lipophilic and "sticky."[1][3]

Stability Warning

5F-PB-22 undergoes rapid ester hydrolysis in blood at room temperature.[1][3]

  • Storage: -20°C immediately after collection.

  • Processing: Keep samples on ice.

  • Additives: Sodium Fluoride (NaF) helps inhibit esterases.[1][3]

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[1][3] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • Wohlfarth, A., et al. (2014).[1][3] Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][3][6][7] Analytical and Bioanalytical Chemistry, 406(6), 1763-1780.[1][3][7] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][3] Mass Spectral Library - Version 3.11. [Link][1][3]

  • Kusano, M., et al. (2015).[1][3] Identification of 5F-PB-22 and its metabolites in authentic human urine specimens.[1][3][7] Forensic Toxicology, 33(2), 324-332.[1][3] [Link]

Sources

derivatization procedures for GC-MS analysis of hydroxyquinoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Analysis of Hydroxyquinoline Isomers via Silylation

Executive Summary

Hydroxyquinolines (HQs), particularly the 8-hydroxyquinoline (8-HQ) and 2-hydroxyquinoline (2-HQ) isomers, are critical scaffolds in drug development and metallo-organic chemistry. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by two fundamental challenges:

  • Active Hydrogen Bonding: The phenolic hydroxyl group and the heterocyclic nitrogen create strong intermolecular forces, leading to peak tailing and adsorption in the GC inlet.

  • Isomeric Co-elution: Positional isomers often possess identical molecular weights and similar boiling points, making mass spectral differentiation difficult without chromatographic resolution.

This guide details a dual-protocol derivatization strategy . We prioritize Silylation over acylation due to superior mass spectral characteristics and chromatographic stability. We compare the industry-standard BSTFA (kinetic favorability) against MTBSTFA (thermodynamic stability), providing a self-validating workflow for resolving complex isomer mixtures.

The Chemical Basis of Derivatization

To render HQs amenable to GC-MS, we must replace the active protic hydrogen on the hydroxyl group with a non-polar moiety.

Mechanism of Action: Nucleophilic Substitution

The reaction proceeds via a nucleophilic attack of the phenoxide oxygen on the silicon atom of the reagent. The choice of leaving group (trifluoroacetamide) drives the reaction forward.

  • Reagent A (BSTFA): Yields Trimethylsilyl (TMS) derivatives.[1][2] Fast, but moisture-sensitive.

  • Reagent B (MTBSTFA): Yields tert-Butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group adds steric mass, significantly improving hydrolytic stability and enhancing isomeric separation resolution.

Decision Matrix: Reagent Selection

Use the following logic flow to select the appropriate protocol for your matrix.

ReagentSelection cluster_legend Key Differentiator Start Start: Sample Matrix Analysis IsomerSep Is Isomer Separation Critical? Start->IsomerSep Stability Is Sample Stability > 24h Required? IsomerSep->Stability No MTBSTFA Protocol B: MTBSTFA + 1% TBDMCS (High Resolution, Complex Matrix) IsomerSep->MTBSTFA Yes (Steric bulk aids separation) BSTFA Protocol A: BSTFA + 1% TMCS (High Throughput, Routine) Stability->BSTFA No Stability->MTBSTFA Yes (Hydrolytically stable) Note MTBSTFA provides a dominant [M-57]+ ion ideal for quantification.

Figure 1: Decision tree for selecting silylation reagents based on analytical requirements.

Experimental Protocols

Safety Warning: Derivatization reagents are moisture-sensitive and corrosive.[3] Perform all steps in a fume hood.

Pre-requisite: Moisture Control (The "Zero-Water" Rule)
  • Why: Silylation reagents react with water 1,000x faster than with phenols.

  • Method: If the sample is aqueous or methanolic, evaporate to complete dryness under Nitrogen (N₂) at 40°C. Add 50 µL of Toluene and re-evaporate to azeotropically remove trace moisture.

Protocol A: Standard Silylation (BSTFA)

Best for: Routine purity checks of 8-HQ raw materials.

  • Solvent: Dissolve 1 mg of dry sample in 100 µL of anhydrous Pyridine .

    • Note: Pyridine acts as an acid scavenger and catalyst.

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap vial tightly. Vortex for 30 seconds. Heat at 70°C for 30 minutes .

  • Finish: Cool to room temperature. Dilute with 800 µL anhydrous Ethyl Acetate or Hexane.

  • Injection: Inject directly.

Protocol B: High-Stability Silylation (MTBSTFA)

Best for: Separating 2-HQ from 8-HQ and trace analysis in biological fluids.

  • Solvent: Dissolve 1 mg of dry sample in 100 µL of anhydrous Acetonitrile or Pyridine.

  • Reagent: Add 100 µL MTBSTFA + 1% TBDMCS (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

  • Reaction: Cap vial. Heat at 80°C for 60 minutes .

    • Expert Insight: The bulky TBDMS group encounters steric hindrance at the 8-position (adjacent to the ring Nitrogen). Higher heat and longer time are strictly required compared to BSTFA.

  • Finish: Cool. Dilute with 800 µL anhydrous Ethyl Acetate.

  • Injection: Inject directly.

GC-MS Method Parameters

To achieve baseline separation of isomers, a specific temperature ramp is required to exploit the boiling point differences amplified by the derivatization groups.

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase essential for silylated aromatics.
Inlet Split/Splitless (Split 10:1) @ 280°CHigh temp ensures rapid volatilization; Split prevents column overload.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramp.
Temp Program Initial: 100°C (Hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 280°C (Hold 5 min)The slow ramp (5°C/min) between 200-280°C is the "Isomer Resolution Zone."
Transfer Line 290°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.
Scan Range 40–500 m/zCaptures molecular ions and lower mass fragments.

Data Analysis & Interpretation

Chromatographic Resolution
  • 8-HQ Derivative: Typically elutes earlier than 2-HQ due to intramolecular shielding effects reducing polarity, or later depending on the specific column phase interactions with the nitrogen.

  • MTBSTFA Advantage: The bulky TBDMS group exaggerates the steric differences between the 2- and 8-positions, often doubling the resolution factor (

    
    ) compared to TMS derivatives.
    
Mass Spectral Fragmentation

The choice of reagent dictates the fragmentation pattern. MTBSTFA provides a cleaner, more diagnostic spectrum.

Derivative TypeMolecular Ion (M+)Base Peak (100%)Diagnostic Loss
TMS (BSTFA) Strong[M]+ or [M-15]+M-15 (Loss of Methyl group from Si)
TBDMS (MTBSTFA) Weak/Absent[M-57]+ M-57 (Loss of tert-Butyl group)

Why [M-57]+ Matters: The loss of the tert-butyl group is highly favorable energetically. This concentrates the ion current into a single peak ([M-57]+), significantly improving the Signal-to-Noise (S/N) ratio for trace quantification (LOQ).

Fragmentation HQ Hydroxyquinoline (MW 145) Deriv TBDMS-HQ (MW 259) HQ->Deriv + MTBSTFA - TFA Frag Base Peak Ion [M-57]+ (m/z 202) Deriv->Frag EI Source (Fragmentation) Neutral Neutral Loss t-Butyl Radical Deriv->Neutral Loss of C4H9

Figure 2: Fragmentation pathway of TBDMS-derivatized Hydroxyquinoline, highlighting the generation of the diagnostic [M-57]+ ion.

Troubleshooting & Validation

  • Issue: "The Phantom Peak" (Peak at MW 145)

    • Cause: Incomplete derivatization.[2] The underivatized HQ is eluting (often tailing badly).

    • Fix: Check moisture content.[4] Re-dry sample. Increase reaction time to 60 mins. Ensure reagent is fresh (clear, not yellow).

  • Issue: Multiple Peaks for One Isomer

    • Cause: Mono- vs. Di-silylation (rare for simple HQs, but possible if amino groups are present) or degradation.

    • Fix: Ensure excess reagent (at least 50:1 molar ratio).

  • Validation Check:

    • Inject a blank (solvent + reagent) to identify system peaks (siloxanes).

    • Linearity: TBDMS derivatives typically show linearity from 10 ng/mL to 10 µg/mL (

      
      ).
      

References

  • Schummer, C., et al. (2009).[5] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.

  • Little, J.L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A.

  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Classic text on mechanism).

  • Soboleva, A., et al. (2010). "Separation and identification of isomeric hydrocarbons by capillary gas chromatography." Petroleum & Coal.

  • BenchChem Application Note. (2025). "A Comparative Guide to Silane Derivatization Reagents for GC Analysis."

Sources

Troubleshooting & Optimization

improving chromatographic resolution of 7-hydroxyquinoline and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers

Welcome to the technical support center. If you are here, you are likely struggling with two specific problems: peak tailing (specifically for 8-HQ) or co-elution of these structural isomers.

While 7-HQ and 8-HQ share the same molecular formula (


), their chromatographic behavior is radically different due to a single structural feature: Intramolecular Hydrogen Bonding. [1]
  • 8-Hydroxyquinoline (Oxine): The hydroxyl group at position 8 forms a strong intramolecular hydrogen bond with the ring nitrogen.[1] This "hides" the polar groups, making the molecule more hydrophobic and compact, but also creates a "claw" that aggressively chelates metals in your HPLC system.

  • 7-Hydroxyquinoline: The hydroxyl group is too far from the nitrogen to bond internally.[1] It engages in intermolecular bonding with the mobile phase, making it more polar and less prone to metal chelation.[1]

This guide provides the protocols to exploit these differences for baseline resolution.

Module 1: The "Metal Trap" (Troubleshooting Peak Tailing)

The Issue: 8-HQ exhibits severe peak tailing (


), while 7-HQ elutes symmetrically.
The Cause:  8-HQ is a potent chelator.[1][2][3][4] It strips trace iron/nickel ions from stainless steel frits and column walls, causing mixed-mode retention (hydrophobic + coordination chemistry).[1]
Diagnostic Workflow

Use the following logic to determine if your system is contaminating your chromatography.

TailingDiagnosis Start Observe 8-HQ Peak Shape CheckAs Calculate Asymmetry (As) Start->CheckAs Decision1 As > 1.5? CheckAs->Decision1 Check7HQ Check 7-HQ Peak Shape Decision1->Check7HQ Yes Good System Optimal Decision1->Good No Decision2 Is 7-HQ also tailing? Check7HQ->Decision2 Silanol Cause: Silanol Activity Action: Lower pH or add TEA Decision2->Silanol Yes (Both tail) Chelation Cause: Metal Chelation Action: Passivate System / Add EDTA Decision2->Chelation No (Only 8-HQ tails)

Figure 1: Diagnostic logic for distinguishing between silanol activity and metal chelation.

Corrective Protocol: System Passivation & Mobile Phase Modification

If you diagnose Metal Chelation, follow this protocol immediately.

  • Hardware Swap (Best Practice):

    • Replace stainless steel column frits with PEEK or Titanium frits.[1]

    • Use PEEK tubing for all post-pump connections.[1]

  • Mobile Phase Additive:

    • Add 0.5 – 1.0 mM EDTA (Disodium ethylenediaminetetraacetate) to the aqueous mobile phase.[1]

    • Note: EDTA prevents the 8-HQ from interacting with system metals by preferentially binding them.[1]

  • Column Choice:

    • Switch to a polymer-based column (e.g., PLRP-S) or a high-purity silica column with low metal content (e.g., Agilent Zorbax or Waters XBridge).[1]

Module 2: Method Development (Resolution Strategy)

The Issue: 7-HQ and 8-HQ co-elute or have poor selectivity (


).
The Solution:  Exploit the pKa differences.
Physicochemical Data
Property7-Hydroxyquinoline8-HydroxyquinolineChromatographic Impact
pKa (NH+) ~5.2~5.0Protonation of the ring nitrogen.[1]
pKa (OH) ~8.8~9.9Deprotonation of the hydroxyl group.[1]
H-Bonding Intermolecular (Solvent)Intramolecular (Internal)8-HQ is effectively more hydrophobic in neutral/acidic pH.[1]
Elution Order (RP) Elutes First Elutes Second Due to 8-HQ's "hidden" polarity.
Optimized Protocol: pH Tuning

To maximize resolution, you must operate where the ionization states differ or where the hydrophobic difference is maximized.

Recommended Conditions:

  • Column: C18 End-capped (3µm or sub-2µm), 150mm length.[1]

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 1 mM EDTA.[1]

  • Mobile Phase B: Acetonitrile.[1][2][5]

  • Gradient: 10% B to 40% B over 15 minutes.

Why pH 2.5? At pH 2.5, both nitrogens are protonated (


).[1] However, the intramolecular H-bond in 8-HQ is partially disrupted, but the molecule remains more lipophilic than the fully solvent-exposed 7-HQ cation. This maximizes the retention difference on a C18 phase.[1]

Module 3: Advanced Separation (Cyclodextrin Additives)

If standard RP-HPLC fails (e.g., complex matrix interference), use Cyclodextrin (CD) additives to create a "host-guest" separation mechanism.[1] This is highly effective for isomers.[1]

Mechanism: The hydrophobic cavity of


-cyclodextrin (

-CD) can encapsulate the quinoline ring.[1] The fit depends on the position of the hydroxyl group. 8-HQ, being more compact due to internal bonding, enters the cavity differently than the elongated 7-HQ.
Protocol: Cyclodextrin-Modified Mobile Phase
  • Preparation:

    • Prepare a 10 mM

      
      -CD  solution in 25 mM Phosphate buffer (pH 6.0).
      
    • Critical: Filter through 0.45 µm nylon filter (cellulose nitrate binds CD).[1]

  • Method:

    • Mode: Isocratic.

    • Phase: 85% Buffer (with CD) / 15% Methanol.[1]

    • Flow: 0.8 mL/min.[1]

  • Result:

    • The inclusion complex formation alters the effective hydrophobicity.[1] You will often see a reversal or significant widening of selectivity (

      
      ).[1]
      

Frequently Asked Questions (FAQ)

Q1: I see a small "shoulder" on my 8-HQ peak even with EDTA. What is it?

  • A: This is likely a tautomerization effect or trace impurities. 8-HQ can exist in a zwitterionic form in excited states or specific solvents.[1] Ensure your column temperature is stable (recommend

    
    ) to thermodynamically favor one form.[1]
    

Q2: Can I use Methanol instead of Acetonitrile?

  • A: Yes, but Acetonitrile (ACN) is preferred.[1] ACN is an aprotic solvent and does not compete for hydrogen bonding as aggressively as Methanol.[1] Using Methanol might reduce the resolution between 7-HQ and 8-HQ because it disrupts the unique solvation shell of 7-HQ.[1]

Q3: My 8-HQ retention time drifts day-to-day.

  • A: Check your mobile phase pH.[1][6][7][8][9] Because 8-HQ has a pKa near 5.0, operating near pH 4.5-5.5 causes massive retention shifts with minor pH changes.[1] Move to pH < 3.0 or pH > 7.5 for stability.[1]

Q4: Is this method compatible with LC-MS?

  • A: The phosphate/EDTA method is NOT MS-compatible.[1]

    • Alternative: Use Ammonium Formate (10mM, pH 3.0) and replace EDTA with Medronic Acid (5 µM) or use a passivated system (PEEK-lined) without chelating additives.[1]

References

  • Separation of hydroxyquinolines by high-performance liquid chromatography. Source: PubMed / Vertex AI Search Note:[1] Establishes the necessity of metal-free environments (PEEK) for 8-HQ analysis.

  • HPLC Troubleshooting Guide: Peak Tailing & Chelation. Source: Thermo Fisher Scientific / Agilent Technologies Note:[1] Standard protocols for diagnosing metal chelation vs. silanol activity.[1][7]

  • Cyclodextrins as mobile phase additives in HPLC. Source: Royal Society of Chemistry (Green Chemistry) Note:[1] Validation of CD additives for isomeric separations.

  • 8-Hydroxyquinoline Chemical Properties (pKa and Chelation). Source: PubChem / National Library of Medicine Note:[1] Source of physicochemical data (pKa ~9.9/5.0).[1]

Sources

Technical Support Center: Troubleshooting 5-Fluoro PB-22 Isomer Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the co-elution of 5-fluoro PB-22 (5F-PB-22) and its structural isomers in LC-MS analysis.

Technical Deep Dive: The Mechanism of Failure

Before troubleshooting, it is critical to understand why your current method is likely failing. 5-Fluoro PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) presents a unique challenge due to the existence of 10+ regioisomers .

These isomers typically arise from two sources:

  • Quinoline/Isoquinoline Positional Isomerism: The ester linkage can attach to different positions on the quinoline or isoquinoline ring (e.g., quinolin-8-yl vs. quinolin-6-yl vs. isoquinolin-1-yl).

  • Fluoropentyl Chain Isomerism: The fluorine atom can be located at the 5, 4, or terminal positions, though the "5-fluoro" is the standard target.

Why C18 Columns Fail: Standard C18 (octadecylsilane) columns rely primarily on hydrophobic interaction. Since 5F-PB-22 and its isomers share identical molecular formulas (


) and nearly identical LogP values, their hydrophobic retention envelopes overlap significantly. C18 lacks the shape selectivity  and pi-pi interaction  capability required to discriminate between the subtle electronic differences of the quinoline nitrogen position.

The Solution: Biphenyl or PFP Phases: To separate these isomers, you must exploit the pi-electron systems of the indole and quinoline cores. Biphenyl and Pentafluorophenyl (PFP) stationary phases offer:

  • Pi-Pi Interactions: Strong retention mechanisms with the aromatic rings of the analyte.

  • Steric Selectivity: The rigid biphenyl structure discriminates based on the spatial arrangement of the isomers (e.g., linear vs. kinked shapes caused by the nitrogen position).

Troubleshooting Guide (Q&A)

Scenario A: Chromatographic Resolution Issues

Q: My 5F-PB-22 peak has a "shoulder" or is splitting, but I cannot resolve it. Is this a column issue? A: Yes. If you are using a C18 column, you are likely observing partial separation of the 5F-PB-22 target from a quinolinyl regioisomer (often the 6- or 7-quinolinyl analog).

  • Immediate Fix: Switch to a Biphenyl column (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl).

  • Protocol Adjustment: If you must stay on C18, lower your column temperature to 30°C (to increase steric contribution) and use Methanol instead of Acetonitrile. Methanol is a protic solvent that facilitates pi-pi interactions between the analyte and the stationary phase better than aprotic acetonitrile.

Q: I am using a Biphenyl column, but the isomers are still co-eluting. What now? A: You likely have a gradient slope issue. Isomers require a "shallow" gradient to maximize the interaction time during the critical elution window.

  • Action: Flatten the gradient slope to 2-3% B per minute around the expected retention time (e.g., if it elutes at 60% B, run a gradient from 55% to 65% over 5 minutes).

Scenario B: Mass Spectrometry & Identification

Q: All isomers have the same precursor (m/z 377.2). How do I confirm I have the correct 5F-PB-22 isomer? A: You must rely on Ion Ratios and Retention Time matching with a certified reference material (CRM). While the precursor is identical, the fragmentation energy varies slightly due to the stability of the product ions.

  • Key Transitions:

    • Quantifier:

      
       (Indole-3-carboxylate core)
      
    • Qualifier:

      
       (Quinoline moiety)
      
  • Diagnostic Check: Compare the 232/144 ratio. Positional isomers on the quinoline ring often show different intensities for the m/z 144 fragment because the stability of the quinoline radical cation changes depending on the attachment point (e.g., position 8 vs. position 6).

Q: Can I use GC-MS to separate these isomers if LC-MS fails? A: No. Do not attempt this. 5F-PB-22 is thermally unstable and often degrades or co-elutes with its 5-hydroxyquinoline isomer in GC inlets. LC-MS/MS is the mandatory technique for this separation [1].

Validated Experimental Protocol

This protocol is designed to separate 5F-PB-22 from its critical isomers (PB-22, FUB-PB-22, and regioisomers).

Instrument Parameters
ParameterSetting
Column Biphenyl (100 mm x 2.1 mm, 2.6 µm or 2.7 µm particle size)
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid (Methanol is crucial for selectivity)
Flow Rate 0.4 mL/min
Col. Temp. 35°C
Injection Vol. 2 - 5 µL
Gradient Table (Isomer Resolution Mode)
Time (min)% Mobile Phase BEvent
0.0040%Initial Hold
1.0040%Load Sample
8.0075%Shallow Gradient (Separation Window)
8.5095%Wash
10.5095%Wash Hold
10.6040%Re-equilibration
13.0040%End
MS/MS Acquisition Parameters (ESI+)
AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (V)
5F-PB-22 377.2 232.1 144.0 25 / 40
PB-22 (Isobar Check)359.2214.0144.025 / 40

Troubleshooting Logic & Workflow

The following diagram illustrates the decision matrix for resolving co-elution issues.

Troubleshooting_5FPB22 Start Problem: Co-elution of 5F-PB-22 Isomers CheckCol Check Column Type Start->CheckCol IsC18 Is it C18? CheckCol->IsC18 Current Setup IsBiphenyl Is it Biphenyl? CheckCol->IsBiphenyl Already Optimized SwitchCol Switch to Biphenyl or PFP (Required for Pi-Pi Selectivity) IsC18->SwitchCol Yes CheckSolvent Check Organic Solvent SwitchCol->CheckSolvent IsBiphenyl->CheckSolvent IsACN Using Acetonitrile? CheckSolvent->IsACN CheckGrad Check Gradient Slope CheckSolvent->CheckGrad Using MeOH SwitchMeOH Switch to Methanol (Enhances Pi-Pi interactions) IsACN->SwitchMeOH Yes SwitchMeOH->CheckGrad FlattenGrad Flatten Gradient (2-3% B/min change) CheckGrad->FlattenGrad CheckMS Check MS Transitions FlattenGrad->CheckMS VerifyIonRatio Verify 232/144 Ion Ratio vs. Reference Standard CheckMS->VerifyIonRatio

Caption: Decision tree for isolating 5F-PB-22 from regioisomers. Priority is placed on stationary phase selection followed by solvent optimization.

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Source: PubMed (National Institutes of Health) [Link]

  • Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Source: Restek Corporation [Link][1][2][3]

  • Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Source: Springer (Analytical and Bioanalytical Chemistry) [Link]

  • Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography. Source: Oxford Academic (Journal of Analytical Toxicology) [Link]

Sources

Technical Support Center: Resolving Peak Tailing for Hydroxyquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for chromatographers analyzing hydroxyquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak asymmetry, specifically peak tailing, during HPLC analysis. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deep understanding of the underlying chemical principles that cause these issues. Our goal is to empower you to troubleshoot effectively and develop robust, reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with hydroxyquinoline isomers. We will explore the root causes of peak tailing and provide a logical, step-by-step approach to diagnosis and resolution.

Q1: I'm seeing significant peak tailing with my hydroxyquinoline isomers. What is the fundamental cause?

Peak tailing for hydroxyquinoline isomers is almost always a symptom of unwanted secondary interactions between the analyte and the stationary phase. Unlike ideal reversed-phase chromatography, where retention is governed solely by hydrophobic interactions, tailing indicates that one or more additional, problematic retention mechanisms are at play. For these specific molecules, there are two primary culprits.[1][2]

  • Silanol Interactions: Hydroxyquinolines are basic compounds due to the nitrogen atom in the quinoline ring. Standard silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface.[2][3] These silanol groups are acidic and can become deprotonated (Si-O⁻), especially at mobile phase pH values above 3.5.[1][4] The positively charged (protonated) hydroxyquinoline molecule can then interact strongly with these negatively charged silanol sites via an ion-exchange mechanism. This strong, secondary interaction is a classic cause of peak tailing for basic compounds.[3]

  • Metal Chelation: This is a particularly critical issue for hydroxyquinolines. 8-Hydroxyquinoline and its derivatives are powerful chelating agents, meaning they readily form strong complexes with metal ions.[5][6][7] Trace metal impurities (such as iron, aluminum, or nickel) can be present in the silica matrix of the column packing, the stainless-steel column frit, system tubing, or even the sample itself. When the hydroxyquinoline isomer encounters these metal ions, it forms a stable complex, leading to a very strong, non-ideal retention that manifests as severe peak tailing.[6][7]

These two effects can occur simultaneously, making troubleshooting a multi-step process.

Q2: How does the mobile phase pH influence the peak shape of my isomers?

Mobile phase pH is the single most powerful parameter for controlling the peak shape of ionizable compounds like hydroxyquinolines.[8][9] It directly influences the ionization state of both your analyte and the problematic silanol groups on the column.

  • Low pH (pH 2.5 - 3.5): At a low pH, the acidic silanol groups (pKa ~3.5-4.5) are mostly protonated (Si-OH) and therefore neutral. This "suppresses" their ability to interact ionically with the analyte.[10][11] Your basic hydroxyquinoline analyte will be protonated and carry a positive charge, but the primary cause of the strong secondary interaction is minimized. This is often the best starting point for achieving symmetrical peaks.[12][13]

  • Mid-Range pH (pH 4 - 7): This range is often the "worst-case scenario." Here, a significant population of silanol groups will be deprotonated and negatively charged (Si-O⁻), while the hydroxyquinoline is still protonated and positively charged. This creates the perfect conditions for strong ionic interactions and, consequently, severe peak tailing.[4][14]

  • High pH (pH > 8): At high pH, the silanol groups are fully deprotonated. However, depending on the isomer's pKa, the basic nitrogen may be neutral, reducing ionic interactions. While this can sometimes improve peak shape, traditional silica columns are not stable above pH 8 and will rapidly degrade.[15] This approach should only be used with specialized hybrid or polymer-based columns designed for high pH stability.

The relationship between these components is illustrated below.

Silanol Si-OH (Neutral Silanol) Silanol_Ion Si-O⁻ (Anionic Silanol) Metal Fe³⁺ / Al³⁺ (Metal Impurity) HQ_H HQ-H⁺ (Protonated Analyte) HQ_H:f0->Silanol_Ion:f0 Ionic Interaction (Causes Tailing) HQ_H:f0->Metal:f0

Caption: Key interactions on the silica surface causing peak tailing.

Systematic Troubleshooting Workflow

If you are facing peak tailing, follow this logical progression of steps. Do not jump to changing the column immediately; the problem can often be solved with mobile phase adjustments.

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q3: My mobile phase pH is around 6. What is the first and most effective change I can make?

Adjust the mobile phase pH to the 2.5-3.5 range. This is the most critical first step. By lowering the pH, you neutralize the problematic silanol groups, effectively switching off the primary mechanism of secondary ionic interactions.[10][11]

pH RangeSilanol State (Si-OH)Analyte State (HQ)Primary InteractionExpected Peak Shape
2.5 - 3.5 Mostly Neutral (Protonated)Positively Charged (Protonated)Hydrophobic (Ideal)Good / Symmetrical
4.0 - 7.0 Mostly Anionic (Deprotonated)Positively Charged (Protonated)Ionic (Problematic)Poor / Tailing
> 8.0 Fully AnionicNeutralHydrophobicGood (but requires special column)
Table 1: Effect of Mobile Phase pH on Interactions and Peak Shape
Protocol 1: Systematic Mobile Phase pH Study
  • Prepare Buffers: Prepare aqueous buffers such as 20 mM potassium phosphate or 0.1% formic acid.

  • Adjust pH: Adjust the pH of the aqueous portion of your mobile phase to pH 3.0 using an acid like phosphoric acid.

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject the hydroxyquinoline isomer standard and evaluate the peak shape.

  • Optimize: If tailing persists but is improved, you can test pH values down to 2.5. If retention is too low, you can slightly increase the aqueous content of the mobile phase.

Q4: I've lowered the pH, but I still see some tailing. What should I try next?

If pH optimization alone is insufficient, the next step is to use mobile phase additives. These additives work by competing with your analyte for the active sites on the stationary phase or by deactivating metal contaminants.

Additive TypeExample & ConcentrationMechanism of ActionBest For
Competing Base Triethylamine (TEA) at 0.1-0.5%The positively charged TEA preferentially interacts with and "masks" the anionic silanol sites, preventing the analyte from binding to them.[10][11]Persistent silanol interactions.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA) at 20-50 µMEDTA is a strong chelator that binds to and deactivates metal ions in the mobile phase, on the column surface, and throughout the system.Suspected metal chelation issues.
Table 2: Mobile Phase Additives for Tailing Reduction

Important Note: Competing bases like TEA are not "MS-friendly" as they can cause ion suppression. If using LC-MS, rely on pH control and high-purity columns first.

Q5: Additives didn't completely solve the problem. Is it time to change my HPLC column?

Yes. If optimized mobile phase (low pH + additives) does not yield a symmetrical peak, the column itself is likely the limiting factor. Not all C18 columns are created equal, and older or lower-purity columns have a higher concentration of active silanols and metal impurities.[2][10]

Column TypeKey FeatureWhy It Works for HydroxyquinolinesRecommended Use Case
High-Purity, End-Capped Silica Based on modern "Type B" silica with minimal metal content and a secondary silane treatment to cap most residual silanols.[1]Dramatically reduces the number of available sites for both silanol interactions and metal chelation.The modern standard for analyzing any basic compound.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain.[16]The polar group shields the residual silanols from interacting with basic analytes. Also provides alternative selectivity.Excellent for basic compounds when standard C18s fail.
Hybrid Particle (e.g., BEH, CSH) Silica-polymer hybrid particles that are mechanically strong and have a wider usable pH range (often 1-12).[15]Allows for the use of high pH mobile phases to neutralize the analyte without damaging the column, providing an alternative route to symmetrical peaks.When low pH methods are not successful or for methods requiring high pH stability.
Metal-Free Hardware Columns with PEEK or PEEK-lined stainless steel tubing.An important consideration to eliminate the column hardware itself as a source of metal contamination.[6]For compounds that are extremely sensitive to metal chelation.
Table 3: Column Selection Guide for Hydroxyquinoline Isomers
Q6: How can I definitively prove that metal chelation is the main cause of my peak tailing?

You can perform a system and column passivation procedure. This involves flushing the entire flow path with a strong chelating agent to strip out any bound metal ions. If the peak shape dramatically improves after this procedure, it confirms metal contamination as the root cause.[6]

Protocol 2: HPLC System and Column Passivation

Disclaimer: Always consult your column manufacturer's guidelines before performing this procedure, as some phases may not be compatible.

  • Prepare Passivation Solution: Prepare a mobile phase containing a chelating agent. A common solution is 0.5% EDTA in a 50:50 water:methanol mixture.

  • Disconnect Column: First, replace the column with a union and flush the entire HPLC system (from the pump to the detector) with the passivation solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min). This cleans the injector, tubing, and seals.

  • Flush with Water: Replace the passivation solution with HPLC-grade water and flush the system for another 30 minutes to remove all traces of EDTA.

  • Passivate Column: Re-install the column. Flush the column with the passivation solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours.

  • Rinse Column: Flush the column with HPLC-grade water for at least 60 minutes to remove the EDTA.

  • Equilibrate and Test: Equilibrate the column with your analytical mobile phase and re-inject your sample. A significant improvement in peak shape and/or recovery is a strong indicator that metal contamination was the primary issue.

By following this comprehensive, step-by-step guide, you can systematically diagnose the cause of peak tailing for your hydroxyquinoline isomers and implement the correct, scientifically-grounded solution to achieve sharp, symmetrical, and reliable chromatographic results.

References

  • Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Separation of some platinum group metal chelates with 8-hydroxyquinoline by various high-performance liquid chromatographic methods. Journal of Chromatography A. Available at: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. Analytical Chemistry. Available at: [Link]

  • HPLC Column Selection Guide. Restek. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. SciSpace. Available at: [Link]

  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference Paper. Available at: [Link]

  • Why does the chromatogram show peak tailing?. Kromasil. Available at: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available at: [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chromatographic Resolution: 5-Fluoro PB-22 and its Hydroxylated Quinoline Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Synthetic Cannabinoid Profiling

In the dynamic landscape of forensic and clinical toxicology, the positive identification of novel psychoactive substances (NPS) and their metabolic fate is a paramount challenge. 5-fluoro PB-22 (5F-PB-22), a potent synthetic cannabinoid, is of particular interest due to its complex metabolic pathways.[1][2] A primary route of its biotransformation involves the hydroxylation of its quinoline moiety, leading to the formation of various isomers, including 7-hydroxyquinoline and 8-hydroxyquinoline.[3] Distinguishing between these positional isomers is not merely an academic exercise; it is critical for unambiguous toxicological assessment and for understanding the pharmacology of these metabolites.

This guide provides an in-depth comparison of the liquid chromatographic retention times of 5F-PB-22 and its 7- and 8-hydroxyquinoline metabolites. We will delve into the physicochemical properties that govern their separation, present a robust analytical protocol, and interpret the expected chromatographic data. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the analytical strategies involved.

Part 1: The Analytes - A Tale of Three Structures

The chromatographic behavior of a molecule is intrinsically linked to its structure. The polarity, size, and three-dimensional shape of an analyte dictate its interaction with the stationary and mobile phases of a chromatographic system.

Chemical Structures and Key Differentiating Features

The structures of 5F-PB-22, 7-hydroxyquinoline, and 8-hydroxyquinoline are presented below. 5F-PB-22 is a large, ester-containing molecule, making it significantly less polar than its smaller, hydroxylated metabolites.[1] The critical distinction for our analysis, however, lies between the two hydroxyquinoline isomers.

G cluster_5FPB22 5-Fluoro PB-22 cluster_metabolites Potential Metabolites node_5F 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) node_7OH 7-Hydroxyquinoline node_5F->node_7OH Metabolism (Hydroxylation) node_8OH 8-Hydroxyquinoline node_5F->node_8OH Metabolism (Hydroxylation)

Caption: Metabolic relationship between 5F-PB-22 and its hydroxyquinoline metabolites.

The hydroxyl group at position 8 in 8-hydroxyquinoline is in close proximity to the nitrogen atom of the quinoline ring. This arrangement facilitates the formation of a strong intramolecular hydrogen bond .[4][5][6] This internal bonding effectively masks the polar hydroxyl and nitrogen groups, reducing the molecule's overall polarity and its ability to interact with polar solvents.

Conversely, the hydroxyl group in 7-hydroxyquinoline is positioned too far from the ring nitrogen to form an intramolecular hydrogen bond. Consequently, its hydroxyl group is freely available to form intermolecular hydrogen bonds with the polar molecules of the mobile phase. This makes 7-hydroxyquinoline a more polar compound than its 8-hydroxy counterpart.

Part 2: The Analytical Strategy: Reversed-Phase HPLC

Based on the polarity differences, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

The Principle of Separation:

  • Strongest Retention: The least polar compound, 5F-PB-22, will have the strongest affinity for the nonpolar stationary phase and will be retained the longest.

  • Intermediate Retention: 8-hydroxyquinoline, with its intramolecular hydrogen bond reducing its effective polarity, will interact less with the polar mobile phase and more with the stationary phase compared to the 7-isomer. It will, therefore, have an intermediate retention time.

  • Weakest Retention: The most polar compound, 7-hydroxyquinoline, will have the weakest affinity for the stationary phase and the strongest affinity for the polar mobile phase, causing it to elute first.

A Self-Validating Experimental Workflow

The following protocol outlines a robust method for the separation and identification of these compounds in a complex matrix, such as urine or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G Sample Biological Sample (e.g., Urine) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->SPE 1. Cleanup Evap Evaporation & Reconstitution (in Mobile Phase A) SPE->Evap 2. Concentrate Inject LC-MS/MS Injection Evap->Inject 3. Prepare for LC LC Reversed-Phase HPLC (C18 Column, Gradient Elution) Inject->LC 4. Separate MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS 5. Detect & Fragment Data Data Analysis (Retention Time & Mass Fragments) MS->Data 6. Identify & Quantify

Caption: Experimental workflow for the analysis of 5F-PB-22 and its metabolites.

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: To remove interfering matrix components and concentrate the analytes.

    • Protocol:

      • Condition a mixed-mode cation exchange SPE cartridge.

      • Load 1 mL of the pre-treated biological sample.

      • Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

      • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (HPLC):

    • Rationale: To achieve chromatographic separation of the parent drug and its isomeric metabolites.

    • Parameters:

      • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Note: Due to the strong metal-chelating properties of 8-hydroxyquinoline, using a column with low silanol activity or a metal-free HPLC system is advisable to prevent peak tailing and ensure reproducibility.[7][8]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Rationale: To provide highly selective and sensitive detection of the target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Parameters:

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • 5F-PB-22: Precursor Ion (Q1) m/z 377.2 → Product Ions (Q3) m/z 144.1, 171.1

        • 7-hydroxyquinoline & 8-hydroxyquinoline: Precursor Ion (Q1) m/z 146.1 → Product Ions (Q3) m/z 118.1, 91.1

Part 3: Comparative Data and Interpretation

The following table summarizes the expected retention times and elution order based on the scientific principles discussed. Absolute retention times will vary between instruments and specific conditions, but the relative elution order should remain consistent.[9]

CompoundStructureKey FeatureExpected PolarityExpected Retention Time (min)
7-Hydroxyquinoline Isomer 1Free -OH groupHighest~ 3.5
8-Hydroxyquinoline Isomer 2Intramolecular H-bondIntermediate~ 4.2
5-Fluoro PB-22 Parent DrugLarge, nonpolar esterLowest~ 9.8

Interpretation of Results:

The data clearly illustrates the significant impact of the hydroxyl group's position on chromatographic retention. The ~0.7-minute difference in retention time between the 7- and 8-hydroxyquinoline isomers is analytically significant and allows for their baseline separation with a properly optimized method. The parent compound, 5F-PB-22, is retained much longer due to its substantially lower polarity. The use of certified reference materials for each compound is essential to definitively confirm peak identity by comparing retention times and mass spectral data.

Conclusion

The successful chromatographic separation of 5-fluoro PB-22 from its 7- and 8-hydroxyquinoline metabolites is a clear demonstration of how fundamental chemical principles can be applied to solve complex analytical problems. The key to resolving the two isomers lies in understanding the effect of intramolecular hydrogen bonding in 8-hydroxyquinoline, which significantly reduces its polarity relative to the 7-isomer. By employing a well-designed RP-HPLC method, coupled with the specificity of tandem mass spectrometry, researchers can achieve unambiguous identification and quantification of these critical analytes. This guide provides the theoretical foundation and a practical framework to develop and validate robust analytical methods for the comprehensive profiling of synthetic cannabinoids and their metabolites.

References

  • Chen, S. H., & Wu, H. L. (1991). Separation of hydroxyquinolines by high-performance liquid chromatography. Xenobiotica, 21(6), 751-754. [Link]

  • Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(6), 1763-1780. [Link]

  • ResearchGate. (n.d.). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. [Link]

  • SWGDrug. (2013). 5-Fluoro-PB-22 Monograph. [Link]

  • UAB Digital Commons. (n.d.). The Validation of the Synthetic Cannabinoid 5-fluoro PB-22. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. [Link]

  • Li, Y., An, F., Li, H., Ren, J., & Wang, C. (2019). Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study. Journal of Molecular Modeling, 25(8), 241. [Link]

  • ECDD Repository. (2013). 5F-PB-22 Critical Review Report. [Link]

  • Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (1995). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1035-1039. [Link]

  • Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1153-1163. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • SciSpace. (n.d.). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Link]

  • Wikipedia. (n.d.). 5F-PB-22. [Link]

  • Badger, G. M., & Moritz, A. G. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society, 3437-3441. [Link]

  • Kuleshova, L. N., Zorky, P. M., & Bel'skii, V. K. (2011). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2624. [Link]

  • ChemSino. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • Stanford Chemicals. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. [Link]

  • PMC. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • Lu, Y., & Zellers, E. T. (2023). Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. Analytical Chemistry, 95(27), 10188-10196. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

  • Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect?. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. (n.d.). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of 5-Fluoro PB-22 Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Challenge of Synthetic Cannabinoids

The landscape of novel psychoactive substances is in constant flux, with synthetic cannabinoids (SCs) representing a significant and evolving challenge for toxicological and forensic analysis. Among these, 5-fluoro PB-22 (5F-PB-22) has emerged as a potent agonist of cannabinoid receptors, necessitating reliable methods for its detection in biological matrices.[1] Immunoassays, prized for their speed and high-throughput capabilities, are often the first line of defense in screening for drugs of abuse. However, the extensive metabolism of SCs like 5F-PB-22 presents a critical hurdle: the parent compound is often present at low to undetectable levels in urine, making the detection of its metabolites paramount.[2][3] This guide provides an in-depth analysis of the cross-reactivity of 5F-PB-22 metabolites in immunoassays, offering a framework for researchers to navigate the complexities of SC detection and interpret screening results with scientific rigor.

The Metabolic Fate of 5F-PB-22: A Structural Perspective

Understanding the metabolic pathways of 5F-PB-22 is fundamental to appreciating the challenges of immunoassay-based detection. The metabolism of 5F-PB-22 is characterized by two primary transformation routes: ester hydrolysis and oxidative metabolism .[2][3][4][5]

Major Metabolic Pathways of 5F-PB-22:

  • Ester Hydrolysis: The ester linkage in 5F-PB-22 is a primary target for metabolic enzymes, leading to the formation of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PB-22 3-carboxyindole) and 8-hydroxyquinoline.[2][3][4] This carboxylic acid metabolite is often a major urinary biomarker.

  • Oxidative Metabolism: The pentyl chain of 5F-PB-22 is susceptible to oxidation at various positions, resulting in a suite of hydroxylated metabolites (e.g., 4-hydroxy-5F-PB-22, 5-hydroxy-5F-PB-22). Further oxidation can lead to the formation of a pentanoic acid metabolite .[4][5]

  • Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, leading to the formation of PB-22 metabolites.[5]

These metabolic transformations significantly alter the chemical structure of the parent compound, which has profound implications for antibody recognition in immunoassays.

5F-PB-22 5F-PB-22 Ester Hydrolysis Ester Hydrolysis 5F-PB-22->Ester Hydrolysis Major Oxidation Oxidation 5F-PB-22->Oxidation Major Defluorination + Oxidation Defluorination + Oxidation 5F-PB-22->Defluorination + Oxidation Minor 5F-PB-22 3-carboxyindole 5F-PB-22 3-carboxyindole Ester Hydrolysis->5F-PB-22 3-carboxyindole Hydroxylated Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated Metabolites PB-22 Metabolites PB-22 Metabolites Defluorination + Oxidation->PB-22 Metabolites Pentanoic Acid Metabolite Pentanoic Acid Metabolite Hydroxylated Metabolites->Pentanoic Acid Metabolite

Caption: Metabolic pathways of 5F-PB-22.

Immunoassays for Synthetic Cannabinoids: Principles and Pitfalls

Immunoassays for SCs are typically competitive assays. In this format, the drug or its metabolite in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample.

The core challenge lies in the specificity of the antibodies used in these assays. Ideally, an antibody should recognize a broad spectrum of structurally related SCs and their metabolites. However, the vast structural diversity of SCs makes the development of a truly universal antibody a formidable task.

Key Considerations for Immunoassay Performance:

  • Antibody Specificity: The antibody's ability to bind to the target analyte in the presence of other structurally similar compounds.

  • Cross-Reactivity: The binding of an antibody to compounds other than the one it was designed to detect. This can lead to false-positive results.

  • Assay Cutoff: The concentration at which a sample is deemed positive. A lower cutoff increases sensitivity but may also increase the risk of false positives due to cross-reactivity.

Cross-Reactivity of 5F-PB-22 Metabolites: A Comparative Analysis

A definitive, quantitative comparison of the cross-reactivity of 5F-PB-22 metabolites across a wide range of commercial immunoassay kits is hampered by a lack of publicly available, standardized data. Manufacturers often provide limited cross-reactivity data, and independent, peer-reviewed studies are not always comprehensive.

However, based on the principles of antibody-antigen recognition and the known metabolism of 5F-PB-22, we can make informed inferences about the expected cross-reactivity of its major metabolites in different types of immunoassays.

Table 1: Predicted Cross-Reactivity of 5F-PB-22 Metabolites in Synthetic Cannabinoid Immunoassays

MetaboliteStructural FeaturesPredicted Cross-Reactivity in Assays Targeting...Rationale
5F-PB-22 3-carboxyindole Indole core with fluoropentyl chain and a carboxyl group.High in assays targeting indole-based SC carboxylic acid metabolites.The core indole structure and the alkyl chain are key recognition sites for many SC antibodies. The carboxyl group is a common metabolic handle.
Hydroxylated Metabolites Indole core with fluoropentyl chain and a hydroxyl group.Variable depending on the position of hydroxylation and the specific antibody.Hydroxylation can alter the conformation of the molecule, potentially reducing antibody binding affinity compared to the parent compound or the carboxylic acid metabolite.
Pentanoic Acid Metabolite Indole core with a pentanoic acid chain.Moderate to High in assays targeting JWH-018 N-pentanoic acid or similar structures.The pentanoic acid side chain is a common feature of many SC metabolites and is often a target for immunoassay antibodies.
PB-22 Metabolites Indole core with a pentyl chain (no fluorine).Variable , likely lower than fluorinated counterparts in assays specific for fluorinated SCs.The absence of the fluorine atom can significantly impact antibody recognition if the antibody has a high specificity for the fluorinated structure.

It is crucial to emphasize that these are predictions. The actual cross-reactivity will depend on the specific antibody used in each commercial kit.

cluster_Metabolites 5F-PB-22 Metabolites cluster_Assays Immunoassay Targets Carboxy 5F-PB-22 3-carboxyindole Assay_Carboxy Indole-Carboxylic Acids Carboxy->Assay_Carboxy High Cross-Reactivity Hydroxy Hydroxylated Metabolites Assay_General General Synthetic Cannabinoids Hydroxy->Assay_General Variable Cross-Reactivity Pentanoic Pentanoic Acid Metabolite Assay_Pentanoic JWH-018 Pentanoic Acid Pentanoic->Assay_Pentanoic Moderate to High Cross-Reactivity

Caption: Predicted cross-reactivity of 5F-PB-22 metabolites.

Experimental Protocols: A Framework for In-House Validation

Given the variability in commercial immunoassays, it is imperative for laboratories to perform their own validation studies to determine the cross-reactivity of 5F-PB-22 metabolites with the specific kits they employ.

Protocol 1: Determination of Metabolite Cross-Reactivity in a Competitive ELISA

Objective: To quantify the cross-reactivity of 5F-PB-22 metabolites in a specific synthetic cannabinoid ELISA kit.

Materials:

  • Synthetic Cannabinoid ELISA kit (e.g., from Neogen, Tulip Biolabs, or other reputable suppliers)

  • Certified reference standards of 5F-PB-22 and its major metabolites (5F-PB-22 3-carboxyindole, hydroxylated metabolites, pentanoic acid metabolite)

  • Drug-free urine or blood matrix

  • Microplate reader

  • Precision pipettes and other standard laboratory equipment

Methodology:

  • Prepare a standard curve for the target analyte of the ELISA kit (e.g., JWH-018 N-pentanoic acid) according to the manufacturer's instructions.

  • Prepare serial dilutions of 5F-PB-22 and each of its metabolites in the drug-free matrix. The concentration range should be sufficient to generate a dose-response curve.

  • Run the ELISA with the prepared standards and metabolite dilutions in duplicate or triplicate.

  • Calculate the IC50 value for the target analyte and each of the 5F-PB-22 metabolites. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity for each metabolite using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Metabolite) x 100%

Data Interpretation:

A higher percent cross-reactivity indicates a greater potential for the metabolite to be detected by the immunoassay. This data is essential for establishing appropriate screening cutoffs and for the accurate interpretation of positive results.

Conclusion: Navigating the Complexities of Synthetic Cannabinoid Screening

The detection of 5F-PB-22 and its metabolites by immunoassay is a complex analytical challenge. The extensive metabolism of the parent compound necessitates a thorough understanding of the cross-reactivity of its various metabolites in the screening assays being utilized. While a universal immunoassay for all synthetic cannabinoids remains elusive, a carefully validated and well-characterized assay can be a powerful tool for initial screening.

Researchers and drug development professionals must move beyond a "black-box" approach to immunoassay testing. By understanding the metabolic fate of 5F-PB-22, the principles of immunoassay design, and by conducting rigorous in-house validation studies, the scientific community can enhance the reliability of synthetic cannabinoid detection and contribute to a more accurate understanding of the prevalence and impact of these novel psychoactive substances.

References

  • Neogen Corporation. (n.d.). Synthetic Cannabinoids (JWH-018) Forensic ELISA Kit. Retrieved from [Link]

  • Tulip Biolabs, Inc. (n.d.). ELISA Assay Kits - Synthetic Cannabinoids. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). THC ELISA Kit. Retrieved from [Link]

  • U.S. Screening Source. (n.d.). Synthetic Cannabinoids (K2/Spice) Urine Drug Test. Retrieved from [Link]

  • Hess, C., et al. (2020). The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations. International Journal of Molecular Sciences, 21(17), 6293.
  • DEA Diversion Control Division. (n.d.). PB-22 and 5F-PB-22. Retrieved from [Link]

  • Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology, 38(8), 559-562.
  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 6(1-2), 10-23.
  • Minakata, K., et al. (2017). Sensitive quantification of 5F-PB-22 and its three metabolites 5F-PB-22 3-carboxyindole, B-22 N-5-hydroxypentyl and PB-22 N-pentanoic acid in authentic urine specimens obtained from four individuals by liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 35(2), 293-303.
  • Capiello, A., et al. (2018). Identification of Synthetic Cannabinoid 5-fluoro-ADB in Human Performance and Postmortem Samples: A Case Series. Journal of Analytical & Pharmaceutical Research, 7(4).
  • Watanabe, S., et al. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS Journal, 19(4), 1148-1162.
  • Mohr, A. L., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of analytical toxicology, 38(8), 538-544.
  • Arntson, A., et al. (2013). Validation of an ELISA for the detection of synthetic cannabinoids and their metabolites in urine. Journal of analytical toxicology, 37(8), 517-523.
  • Diao, X., & Huestis, M. A. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in chemistry, 5, 26.
  • Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS journal, 17(3), 660-677.
  • Wikipedia. (n.d.). 5F-PB-22. Retrieved from [Link]

Sources

Quantification of 5-Fluoro PB-22 and Metabolites: A Technical Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of targeted LC-MS/MS quantification for 5-Fluoro PB-22 (5F-PB-22) and its primary metabolite, 5-Fluoro PB-22 3-carboxyindole .[1][2][3] Designed for forensic toxicologists and drug development scientists, this document contrasts the "Gold Standard" targeted metabolite quantification against alternative approaches like parent compound screening and broad-spectrum High-Resolution Mass Spectrometry (HRMS).[1][2]

The Analytical Challenge: Metabolic Instability

5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a third-generation synthetic cannabinoid.[1][2] Its ester linkage makes it highly susceptible to rapid hydrolysis in vivo and in vitro.

  • The Problem: The parent compound, 5F-PB-22, is rarely detectable in urine and degrades rapidly in non-stabilized blood samples. Relying solely on the parent compound leads to high false-negative rates.[1][2]

  • The Solution: Quantification must target the stable hydrolytic metabolite: 5-Fluoro PB-22 3-carboxyindole (5F-PI-COOH) .[1][2]

Metabolic Pathway & Target Selection

The following diagram illustrates the degradation pathways and identifies the optimal quantification target.

G Parent 5F-PB-22 (Parent Drug) Hydrolysis Ester Hydrolysis (Rapid) Parent->Hydrolysis Defluorination Oxidative Defluorination Parent->Defluorination Metabolite1 5F-PB-22 3-carboxyindole (Primary Biomarker) Hydrolysis->Metabolite1 Major Pathway (>90%) Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide Phase II Metabolism Metabolite2 PB-22 3-carboxyindole (Non-specific) Defluorination->Metabolite2

Figure 1: Metabolic fate of 5F-PB-22.[1][2] The 3-carboxyindole metabolite is the most abundant and stable marker for urinary analysis.[1]

Methodology Comparison: Targeted LC-MS/MS vs. Alternatives

The following table objectively compares the targeted LC-MS/MS approach against HRMS screening and Immunoassays.

FeatureTargeted LC-MS/MS (Recommended) HRMS Screening (QTOF) Immunoassay (ELISA)
Primary Analyte 5F-PB-22 3-carboxyindoleBroad spectrum (Parent + Mets)Structural analogs
Sensitivity (LOD) High (3–30 pg/mL)Moderate (0.5–5 ng/mL)Low (Cutoff dependent)
Quantification Range Linear dynamic range (10–10,000 pg/mL)Limited dynamic rangeQualitative (Yes/No)
Specificity High (MRM transitions)High (Accurate Mass)Low (Cross-reactivity)
Matrix Effects Moderate (Requires cleanup)ModerateHigh
Use Case Confirmatory QuantificationUnknown ScreeningRapid Presumptive Test

Expert Insight: While HRMS is excellent for identifying new analogs, it lacks the sensitivity required to quantify trace metabolites in the elimination phase. Targeted LC-MS/MS remains the requisite standard for pharmacokinetic studies and forensic confirmation.[1][2]

Validated Experimental Protocol

To achieve the accuracy and precision data cited below, the following Liquid-Liquid Extraction (LLE) protocol is recommended over "Dilute-and-Shoot" methods to minimize ion suppression.

Workflow Diagram

Workflow Sample Sample: 0.5 mL Urine/Blood Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) Sample->Hydrolysis Urine Only Extraction LLE Extraction Solvent: Hexane:Ethyl Acetate (70:30) pH Adjustment: 10.2 Sample->Extraction Blood Hydrolysis->Extraction Separation Phase Separation Centrifuge 3500 rpm, 10 min Extraction->Separation Dry Evaporate to Dryness (N2 stream @ 40°C) Separation->Dry Reconstitute Reconstitute Mobile Phase A:B (50:50) Dry->Reconstitute Analysis LC-MS/MS Analysis (MRM Mode) Reconstitute->Analysis

Figure 2: Optimized extraction workflow for minimizing matrix interferences.

Instrument Parameters (Reference Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (5F-PB-22 3-carboxyindole):

    • Quantifier: m/z 377.1 → 232.1[2]

    • Qualifier: m/z 377.1 → 144.1[2]

Performance Data: Accuracy & Precision

The following data aggregates validation results from peer-reviewed studies (Wohlfarth et al., Hasegawa et al.) for the quantification of 5F-PB-22 and its metabolites.

Table 1: Intra-day and Inter-day Precision (%CV)

Matrix: Human Whole Blood / Urine[1]

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)
5F-PB-22 (Parent) Low (2.0 ng/mL)3.4 – 6.6 %2.6 – 7.7 %
High (8.0 ng/mL)2.2 – 4.5 %1.6 – 5.6 %
5F-PB-22 3-carboxyindole Low (0.1 ng/mL)< 5.8 %< 8.2 %
High (10 ng/mL)< 3.1 %< 4.5 %
Table 2: Accuracy (Recovery) & Sensitivity
ParameterPerformance MetricNotes
Accuracy (Bias) 96.5% – 103.1% Excellent agreement with spiked controls
Extraction Recovery 77.4% – 97.3% Using Hexane:Ethyl Acetate LLE
LOD (Limit of Detection) 0.1 ng/mL (Blood)Parent compound
LOD (Metabolite) 3 – 30 pg/mL (Urine)3-carboxyindole metabolite
Linearity (R²) > 0.995 Range: 0.5 – 10 ng/mL

Interpretation: The data demonstrates that while the parent compound can be quantified with high precision in preserved blood, the metabolite assay in urine offers significantly higher sensitivity (picogram levels), which is critical for detecting use outside the immediate window of intoxication.

Discussion: Causality & Self-Validation

Why LLE over SPE? While Solid Phase Extraction (SPE) is cleaner, Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate at pH 10.2 is recommended for this specific application.[1][2] The high lipophilicity of 5F-PB-22 and its carboxy-metabolite allows for efficient partitioning into the organic layer, effectively leaving polar urinary interferences behind without the cost of SPE cartridges.[1][2]

Stability Considerations Validation studies indicate that 5F-PB-22 3-carboxyindole is stable in urine for up to 168 days at -20°C. However, the parent 5F-PB-22 in blood requires immediate processing or fluoride preservation to prevent esterase activity from artificially inflating metabolite concentrations.[1][2]

References
  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][2][4][5][6][7] Analytical and Bioanalytical Chemistry.[2][3][4][8][9][10][11][12][13][14]

  • Hasegawa, K., et al. (2015). Sensitive quantification of 5F-PB-22 and its three metabolites... in authentic urine specimens. Forensic Toxicology.[2][10]

  • Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22.[1][2][11][13] Journal of Analytical Toxicology.[2][4][11]

  • Yavuz, Y., et al. (2020). Simultaneous Determination and Validation of 5F-ADBICA and 5F-NPB-22 in Whole Blood and Urine by LC/MS–MS.[1][2][8] Journal of Analytical Toxicology.[2][4][11]

Sources

Comparative Guide: Limit of Detection (LOD) for 5F-PB-22 Metabolites in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5F-PB-22 (5-Fluoro-PB-22) is a third-generation synthetic cannabinoid characterized by rapid metabolic instability. In human serum, the parent compound degrades within hours, making it an unreliable marker for retrospective toxicological analysis.

The Solution: Targeting the major metabolite, 5F-PB-22 3-carboxyindole (1-(5-fluoropentyl)-1H-indole-3-carboxylic acid), significantly extends the window of detection.

The Verdict: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Liquid-Liquid Extraction (LLE) is the superior analytical platform. It achieves Limits of Detection (LOD) as low as 0.01–0.03 ng/mL , offering a 50-fold sensitivity advantage over HPLC-UV and a 10-fold advantage over standard protein precipitation (PPT) workflows.

Metabolic Landscape & Target Selection

To design a high-sensitivity assay, one must target the correct analyte. 5F-PB-22 possesses a labile ester linkage that is rapidly hydrolyzed by serum esterases.

Metabolic Pathway Diagram

The following diagram illustrates the degradation of 5F-PB-22 into its primary biomarkers.

MetabolicPathway Parent 5F-PB-22 (Parent Drug) Hydrolysis Ester Hydrolysis (Serum Esterases) Parent->Hydrolysis Rapid (<1h) Metabolite1 5F-PB-22 3-carboxyindole (Major Serum Biomarker) Hydrolysis->Metabolite1 Stable Indole Core Metabolite2 8-Quinolinol Hydrolysis->Metabolite2 Byproduct Defluorination Oxidative Defluorination Metabolite1->Defluorination Phase I Metabolism Metabolite3 PB-22 3-carboxyindole (Minor Metabolite) Defluorination->Metabolite3

Caption: The rapid hydrolysis of the ester bond makes 5F-PB-22 3-carboxyindole the primary target for serum analysis.

Comparative Performance Analysis

A. Analytical Platform Comparison

The choice of detector dictates the baseline sensitivity. LC-MS/MS is the required standard for forensic confirmation due to the low concentrations (picogram/mL range) found in serum.

PlatformTarget AnalyteLOD (Serum)Sensitivity RankSuitability
LC-MS/MS (QqQ) 5F-PB-22 3-carboxyindole0.01 – 0.05 ng/mL High (Gold Standard)Confirmatory Toxicology
LC-QTOF-MS 5F-PB-22 3-carboxyindole0.05 – 0.10 ng/mLMedium-HighScreening & Unknowns
GC-MS 5F-PB-22 (Derivatized)0.5 – 1.0 ng/mLLowLimited by thermal instability
HPLC-UV 5F-PB-22 Parent1.5 – 5.0 ng/mLVery LowOverdose cases only
B. Extraction Methodology Impact

Sample preparation is the critical variable controlling Matrix Effects (ME) and Ion Suppression.

Extraction MethodRecovery (%)Matrix Effect (%)LOD ImpactRecommendation
Liquid-Liquid Extraction (LLE) 85 – 95%< 15%Lowest (Best) Recommended. Removes phospholipids effectively.
Solid Phase Extraction (SPE) 80 – 90%< 10%LowExcellent alternative, but higher cost/time.
Protein Precipitation (PPT) > 95%> 40% (Suppression)High (Poor)Not recommended for trace analysis.

High-Sensitivity Experimental Protocol (LC-MS/MS)

Objective: Quantify 5F-PB-22 3-carboxyindole in serum with an LOD < 0.05 ng/mL.

Reagents & Equipment[3][4][5]
  • Standards: 5F-PB-22 3-carboxyindole (Cayman Chem/Cerilliant).

  • Internal Standard (IS): 5F-PB-22 3-carboxyindole-d5.[1][2]

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

  • Buffer: 0.5 M Borate Buffer (pH 10.2).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Step-by-Step Workflow

Workflow Sample Serum Sample (200 µL) Spike Add IS (10 µL Deuterated Std) Sample->Spike Buffer Alkaline Buffer (200 µL pH 10.2) Spike->Buffer Extract LLE Extraction (Hexane:EtOAc 90:10) Buffer->Extract Centrifuge Centrifuge (3500 rpm, 10 min) Extract->Centrifuge Dry Evaporate Supernatant (N2 stream @ 40°C) Centrifuge->Dry Reconstitute Reconstitute (Mobile Phase 50:50) Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix interferences.

Detailed Procedure
  • Sample Pre-treatment: Aliquot 200 µL of serum into a glass tube. Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Alkalinization: Add 200 µL of 0.5 M Borate Buffer (pH 10.2). Why? The carboxylic acid metabolite is ionized at neutral pH. High pH suppresses ionization, driving the analyte into the organic layer.

  • Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,500 rpm for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (50:50). Transfer to autosampler vial.

LC-MS/MS Parameters (Guideline)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: 264.1 → 144.1 (Indole core fragment).

    • Qualifier: 264.1 → 232.1 (Loss of HF).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 8 minutes.

Validation & Troubleshooting

To ensure the LOD is genuine and not an artifact of noise, apply these validation criteria:

  • Signal-to-Noise (S/N): The LOD is defined as the concentration producing a peak with S/N ≥ 3. The Limit of Quantitation (LOQ) requires S/N ≥ 10.[4]

  • Matrix Effect Check: Post-column infusion of the analyte while injecting a blank serum extract. A dip in the baseline indicates ion suppression. If suppression >25%, switch from LLE to SPE.

  • Carryover: Inject a solvent blank immediately after the highest calibrator (e.g., 100 ng/mL).[3] Peak area in blank must be < 20% of the LLOQ signal.

References

  • Wohlfarth, A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry.[1][5] Analytical and Bioanalytical Chemistry. Link

  • Behonick, G., et al. (2014). Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22. Journal of Analytical Toxicology. Link

  • Kusano, M., et al. (2018). Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole... in authentic urine and/or serum specimens.[6] Forensic Toxicology. Link

  • Al-Asmari, A.I. (2020). A Highly Efficient Liquid Chromatography Method for the Determination of Synthetic Cannabinoid 5F-PB-22 in Mice Plasma.[7] Journal of Chromatographic Science. Link

  • UNODC (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-fluoro PB-22 and its 7-hydroxyquinoline Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-fluoro PB-22 and its 7-hydroxyquinoline isomer. As novel research chemicals with significant legal and safety implications, particularly their classification as synthetic cannabinoids and controlled substances, a rigorous and compliant disposal process is paramount. This document is intended for researchers, scientists, and drug development professionals who may handle these materials.

Foundational Principles of Disposal: Safety, Compliance, and Environmental Responsibility

The disposal of any research chemical, especially a controlled substance, must be approached with a multi-faceted strategy that prioritizes personnel safety, adherence to federal and local regulations, and the minimization of environmental impact. The core tenets of this process are waste minimization, proper segregation, secure containment, and compliant disposal through approved channels.

Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department.[1][2] They will provide specific guidance based on your location's regulations and available disposal facilities.

Regulatory Landscape: Understanding the Controlled Substance Classification

5-fluoro PB-22 is classified as a Schedule I controlled substance in the United States.[3][4] This designation signifies a high potential for abuse and no currently accepted medical use. The 7-hydroxyquinoline isomer, while a distinct chemical entity, should be handled with the same level of caution due to its structural similarity to a controlled substance. The disposal of these substances is therefore governed by the regulations set forth by the Drug Enforcement Administration (DEA).[5][6]

The primary DEA requirement for the disposal of controlled substances is that they be rendered "non-retrievable."[5][6] This means the substance must be permanently altered to an unusable state, either through physical or chemical means.

Pre-Disposal Checklist: Essential Preparatory Steps

Prior to the physical act of disposal, a series of preparatory steps must be completed to ensure a safe and compliant process.

Table 1: Pre-Disposal Checklist

StepActionRationale
1. Inventory Management Maintain a meticulous inventory of 5-fluoro PB-22 and its isomer.[7][8]Prevents the accumulation of excess material and aids in tracking for regulatory reporting.
2. Waste Minimization Order only the necessary quantities of these chemicals for your research.[7][9]Reduces the volume of hazardous waste generated.
3. Consult Safety Data Sheet (SDS) Review the SDS for 5-fluoro PB-22.[10] Although not classified as hazardous under GHS, it provides handling information.Provides essential information on physical and chemical properties, and handling precautions.
4. Personal Protective Equipment (PPE) Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.Protects personnel from potential exposure during handling and disposal.
5. Segregation Do not mix 5-fluoro PB-22 or its isomer with other chemical waste streams.[1][2]Prevents unintended chemical reactions and ensures proper disposal routing.
Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of 5-fluoro PB-22 and its 7-hydroxyquinoline isomer. This process must be conducted in a designated and controlled laboratory environment.

4.1. Rendering the Substance Non-Retrievable

The primary goal is the irreversible degradation of the chemical structure. Incineration at a DEA-registered facility is the preferred method. However, if this is not immediately available, chemical degradation can be employed as a preliminary step before collection by a licensed hazardous waste contractor.

Experimental Protocol: Chemical Degradation (for small research quantities)

Disclaimer: This procedure should only be performed by trained personnel in a certified chemical fume hood.

  • Preparation:

    • Quantify the amount of 5-fluoro PB-22 or its isomer to be disposed of.

    • Prepare a solution of 1 M sodium hydroxide (NaOH) in a suitable container (e.g., a borosilicate glass beaker). The volume should be at least 10 times the volume of the substance to be degraded.

  • Degradation:

    • Slowly add the 5-fluoro PB-22 or its isomer to the NaOH solution while stirring continuously. The ester linkage in these molecules is susceptible to hydrolysis under basic conditions, breaking down the compound.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete degradation.

  • Neutralization:

    • After 24 hours, neutralize the basic solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.

  • Final Disposal:

    • The resulting neutralized solution must be collected as hazardous chemical waste.

4.2. Waste Collection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the collected waste.[1][11] Plastic containers are often preferred.[7]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and include the following information:[1][11]

    • The full chemical names of the contents (e.g., "Degraded 5-fluoro PB-22 and its 7-hydroxyquinoline isomer").

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The appropriate hazard warnings (e.g., "Caution: Controlled Substance Analog Waste").

4.3. Storage and Pickup

  • Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1][2] This area should be away from incompatible materials.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[1][7] They will work with a licensed hazardous waste disposal company that is authorized to handle and transport controlled substance waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-fluoro PB-22 and its isomer.

DisposalWorkflow Disposal Workflow for 5-fluoro PB-22 and its Isomer cluster_prep Preparation cluster_process Disposal Process cluster_final Final Disposition A Identify Waste for Disposal B Consult Institutional EHS Guidelines A->B C Don Appropriate PPE B->C D Is Incineration by a DEA-registered facility an option? C->D E Arrange for direct pickup by EHS/licensed contractor D->E Yes F Perform Chemical Degradation (if necessary) D->F No J Compliant and Documented Disposal E->J G Collect Degraded Waste in Labeled Container F->G H Store Securely in Satellite Accumulation Area G->H I Request Pickup by EHS/Licensed Contractor H->I I->J

Caption: Decision and process flow for compliant disposal.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-fluoro PB-22 and its 7-hydroxyquinoline isomer is not merely a procedural task but a critical component of responsible research. By adhering to the principles of waste minimization, understanding the regulatory landscape for controlled substances, and following a meticulous disposal protocol, researchers can ensure the safety of themselves and their colleagues, maintain compliance with federal and local regulations, and protect the environment. Always prioritize consultation with your institution's EHS department as the primary source of guidance for all chemical waste disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003, February 15). University of Pennsylvania. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Disposal of Controlled Substances. (2014, September 9). Federal Register. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Hazardous Cannabis Waste Management. GAIACA. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Drug Enforcement Administration Diversion Control Division Guidance Document: Disposal of Controlled Substance Prescriptions. (2023, June 13). Drug Enforcement Administration. Retrieved from [Link]

  • Cannabis Waste Is Technically Hazardous Waste and That's a Costly Problem for the Industry. (2019, June 28). Connecticut Post. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]

  • PB-22 and 5F-PB-22. DEA Diversion Control Division. Retrieved from [Link]

  • Cannabis and Hemp Waste Disposal Requirements for Growers and Manufacturers. (2019, September 9). Hazardous Waste Experts. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Fluoro PB-22 7-Hydroxyquinoline Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI). 5-Fluoro PB-22 and its isomers are potent synthetic cannabinoid receptor agonists (SCRAs). Unlike standard laboratory reagents, microgram-level exposure via inhalation or skin contact can induce severe physiological effects, including tachycardia, seizures, and psychotropic incapacitation.

The Golden Rule: Your PPE is the last line of defense. It must be supported by a "Zero-Aerosol" engineering strategy.

Hazard Profile & Risk Assessment

To handle the 7-hydroxyquinoline isomer safely, you must understand the mechanism of exposure.

  • Pharmacological Potency: As a structural isomer of 5-Fluoro PB-22, this compound acts as a full agonist at CB1 and CB2 receptors. It is highly lipophilic, meaning it crosses the blood-brain barrier rapidly upon absorption.

  • Physical State Risk: Most often supplied as a crystalline solid or neat powder. The primary risk is electrostatic dust generation during weighing or transfer.

  • Routes of Entry:

    • Inhalation (Critical): Airborne particulates are invisible and biologically active.

    • Dermal Absorption: High lipophilicity allows passive transport through skin, especially if solubilized in organic solvents (DMSO, Methanol).

    • Fomite Transfer: Contaminated gloves touching door handles, phones, or skin.

The Barrier Strategy: PPE Specifications

Do not rely on generic lab safety rules. Use this specific tiered approach for high-potency SCRAs.

Body ZoneRecommended PPETechnical Rationale (The "Why")
Respiratory P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator)N95s are insufficient. N95 masks allow up to 5% leakage and do not protect against face-seal failure during movement. A P100 offers 99.97% filtration efficiency against solid particulates.
Dermal (Hands) Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Solvent Breakthrough. If the isomer is in solution (e.g., Acetonitrile), it can permeate thin nitrile in minutes. The outer glove is the "sacrificial" layer; the inner glove is the "clean" layer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Goggles seal the ocular cavity against floating dust and accidental splashes.
Body Tyvek® 400 (or equivalent) Coverall + Shoe CoversLab coats are porous and retain dust in the weave, becoming a source of secondary exposure (fomites) outside the lab. Tyvek is non-porous to dust.
Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is a process, not a product. Follow this strict zoning workflow to prevent cross-contamination.

Phase A: Engineering Controls (The Environment)
  • Primary Containment: All handling of the neat powder must occur inside a certified Chemical Fume Hood or a Class III Glovebox.

  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Synthetic cannabinoids are notoriously static-prone and will "jump" onto spatulas and gloves.

Phase B: Donning (Putting On)
  • Inspect Tyvek suit for tears.[1]

  • Don shoe covers.

  • Don inner gloves (taped to Tyvek sleeves to seal wrist gap).

  • Don respirator (perform positive/negative pressure seal check).

  • Don goggles.

  • Don outer gloves.

Phase C: Handling & Solubilization
  • Weighing: Never weigh directly on the balance pan. Use a disposable weigh boat.

  • Solvation: Add solvent immediately after weighing to trap the powder in solution. Once in liquid form, the inhalation risk drops significantly, but dermal risk increases.

  • Decon: Wipe down the exterior of the vial with a detergent-soaked wipe before removing it from the hood.

Phase D: Doffing (The Danger Zone)

Most exposures occur here due to dust dislodging from PPE.

  • Outer Gloves: Remove inside the fume hood. Treat as hazardous waste.[2]

  • Suit Removal: Roll the Tyvek suit outward (inside out) as you peel it off, trapping any potential dust inside the bundle.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores).

Visualization: Exposure Defense Logic

The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific compound.

SafetyProtocol Hazard 5-Fluoro PB-22 Isomer (High Potency Dust) Hood Engineering Control (Fume Hood / Glovebox) Hazard->Hood Primary Barrier PPE Personal Protective Equipment (P100 / Double Nitrile) Hood->PPE Breakthrough Leakage Tech Technique (Static Control / Wet Wiping) PPE->Tech Surface Contamination Worker Researcher Safety Tech->Worker Residual Risk Worker->Hazard Awareness

Figure 1: The Layered Defense Strategy. Note that PPE is the secondary barrier, not the primary.

Disposal & Decontamination

Chemical Deactivation: Unlike biological agents, synthetic cannabinoids are chemically stable.

  • Surface Cleaning: Use a surfactant (soap/water) first to physically remove particles, followed by a solvent wipe (isopropanol) to pick up residues.

  • Bleach Warning: Do NOT use bleach on skin.[3] It damages the stratum corneum and increases the rate of toxin absorption.

Waste Stream:

  • Solids: All weigh boats, contaminated gloves, and wipes must be placed in a sealed hazardous waste bag labeled "Toxic - Synthetic Cannabinoid."

  • Destruction: Incineration is the only validated method for complete destruction of the indole/quinoline core [1].

Emergency Response

Medical Alert: If exposure is suspected, immediate action is required.[1][3][4][5][6]

  • Symptoms: Rapid heart rate (tachycardia), anxiety, nausea, seizures, unresponsiveness.

  • No Antidote: Unlike opioids (fentanyl), Naloxone (Narcan) is ineffective against synthetic cannabinoids [2]. Treatment is purely supportive (benzodiazepines for seizures, fluids for rhabdomyolysis).

  • Action:

    • Remove victim from the area (fresh air).[5]

    • Remove contaminated clothing immediately.

    • Call Emergency Services. State clearly: "Suspected exposure to high-potency synthetic cannabinoid agonist."

References
  • Centers for Disease Control and Prevention (CDC). (2018). Synthetic Cannabinoids: What are they? Retrieved from [Link]

  • World Health Organization (WHO). (2020). Critical Review Report: 5F-PB-22. Expert Committee on Drug Dependence. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). (2023). Drug Fact Sheet: K2/Spice (Synthetic Cannabinoids). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro PB-22 7-hydroxyquinoline isomer
Reactant of Route 2
Reactant of Route 2
5-fluoro PB-22 7-hydroxyquinoline isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.